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[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol Documentation Hub

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  • Product: [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol
  • CAS: 111340-39-7

Core Science & Biosynthesis

Foundational

[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol CAS 111340-39-7 properties

Executive Summary In the landscape of modern medicinal chemistry, the strategic utilization of privileged scaffolds is paramount for overcoming pharmacokinetic and pharmacodynamic bottlenecks. [1-(Propan-2-yl)-1H-1,2,4-t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic utilization of privileged scaffolds is paramount for overcoming pharmacokinetic and pharmacodynamic bottlenecks. [1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol (CAS 111340-39-7) represents a highly versatile, small-molecule building block[1]. Characterized by a 1,2,4-triazole core substituted with an N1-isopropyl group and a C5-hydroxymethyl vector, this compound is engineered to serve as a metabolically stable bioisostere for amides and esters[2].

This technical guide explores the physicochemical properties, mechanistic rationale, and synthetic methodologies associated with CAS 111340-39-7. By providing field-proven, self-validating protocols, this document equips drug development professionals with the actionable insights required to integrate this scaffold into complex active pharmaceutical ingredients (APIs), ranging from microtubule-targeting agents to novel antiviral kinase inhibitors[3][4].

Physicochemical Properties & Molecular Descriptors

Understanding the intrinsic molecular descriptors of CAS 111340-39-7 is critical for predicting its behavior in both synthetic workflows and biological systems. The table below summarizes the core quantitative data, including predicted Collision Cross Section (CCS) values which are vital for ion mobility-mass spectrometry (IM-MS) characterization[5].

PropertyValue
Chemical Name [1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol
CAS Registry Number 111340-39-7
Molecular Formula C₆H₁₁N₃O
Monoisotopic Mass 141.09021 Da
SMILES String CC(C)N1C(=NC=N1)CO
Predicted CCS [M+H]⁺ 129.4 Ų
Predicted CCS [M+Na]⁺ 138.3 Ų
Predicted CCS [M-H]⁻ 128.0 Ų

Mechanistic Rationale for Scaffold Selection

The architecture of CAS 111340-39-7 is not arbitrary; it is a meticulously designed pharmacophore that addresses several common liabilities in lead optimization.

  • Amide Bioisosterism: The 1,2,4-triazole ring is a well-documented bioisostere for amide bonds. It mimics the planar geometry and hydrogen-bond acceptor capabilities of an amide while being entirely resistant to enzymatic hydrolysis by amidases[2][4]. This substitution frequently leads to enhanced metabolic stability and prolonged half-life in vivo.

  • Lipophilic Tuning via the Isopropyl Group: The N1-isopropyl moiety serves a dual purpose. First, it increases the overall lipophilicity (LogP) of the molecule, which can enhance membrane permeability and oral bioavailability. Second, the branched nature of the isopropyl group provides steric shielding to the adjacent triazole nitrogens, modulating their basicity and potentially reducing off-target hERG liabilities[4].

  • The C5-Hydroxymethyl Synthetic Vector: The primary alcohol at the C5 position acts as a highly reactive synthetic handle. It can be readily oxidized to an aldehyde for reductive aminations, converted to a leaving group (halogen/sulfonate) for nucleophilic substitutions, or used directly in Mitsunobu etherifications.

Pharmacophore A 1,2,4-Triazole Core B Amide Bioisostere (H-Bond Acceptor) A->B C Metabolic Stability (Resists Hydrolysis) A->C D N1-Isopropyl Group A->D Substitution G C5-Hydroxymethyl Group A->G Substitution E Steric Shielding D->E F Enhanced Lipophilicity (LogP Tuning) D->F H Synthetic Vector G->H I H-Bond Donor G->I

Pharmacophore mapping of CAS 111340-39-7 highlighting logical bioisosterism.

Synthetic Methodologies & Workflows

To harness the potential of CAS 111340-39-7, researchers must execute downstream functionalizations with high fidelity. The following protocols are designed as self-validating systems, incorporating specific causal reasoning for reagent selection and in-process controls to ensure reproducibility.

Protocol 1: Oxidation to Triazole-5-Carbaldehyde

Objective: Convert the C5-hydroxymethyl group to an aldehyde to serve as an electrophile for subsequent reductive aminations.

Mechanistic Causality: We utilize Dess-Martin Periodinane (DMP) rather than Jones reagent or KMnO₄. The 1,2,4-triazole ring is electron-rich and sensitive to harsh, acidic oxidants which can lead to over-oxidation to the carboxylic acid or ring degradation. DMP provides a mild, neutral pathway that arrests oxidation strictly at the aldehyde stage.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 eq of CAS 111340-39-7 in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration under an inert argon atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. Portion-wise, add 1.2 eq of Dess-Martin Periodinane.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature for 2 hours.

  • Self-Validation (In-Process Control): Analyze an aliquot via LC-MS. The reaction is complete when the starting material mass ([M+H]⁺ = 142.1) is fully consumed, replaced by the aldehyde mass ([M+H]⁺ = 140.1).

  • Quench & Workup: Quench the reaction with an equal volume of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously for 30 minutes until the organic layer is clear (indicating the reduction of iodine byproducts). Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Conversion to 5-(Chloromethyl)triazole

Objective: Transform the alcohol into a highly reactive alkylating agent for Sₙ2 substitutions.

Mechanistic Causality: Thionyl chloride (SOCl₂) is selected over phosphorus tribromide (PBr₃) because the byproducts of SOCl₂ (SO₂ and HCl) are gaseous. This allows for a concentration-based workup, avoiding aqueous extraction which could prematurely hydrolyze the highly reactive chloromethyl intermediate back to the starting alcohol.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 eq of CAS 111340-39-7 in anhydrous DCM (0.5 M). Add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq) to generate the Vilsmeier-Haack type intermediate, which accelerates the chlorination.

  • Reagent Addition: Cool to 0 °C. Dropwise, add 1.5 eq of SOCl₂.

  • Reaction Propagation: Stir at room temperature for 3 hours.

  • Self-Validation (In-Process Control): Quench a 10 µL aliquot into 1 mL of anhydrous methanol. Analyze via LC-MS. The presence of the methyl ether ([M+H]⁺ = 156.1)—formed via rapid solvolysis of the chloride—confirms the successful generation of the reactive intermediate.

  • Workup: Concentrate the reaction mixture in vacuo to remove DCM and excess SOCl₂. Co-evaporate twice with anhydrous toluene to strip residual HCl, yielding the product as a hydrochloride salt ready for immediate use.

Workflow A [1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol (CAS 111340-39-7) B Oxidation (Dess-Martin Periodinane) A->B Pathway A C Halogenation (SOCl2 / CH2Cl2) A->C Pathway B D Triazole-5-Carbaldehyde (Electrophile) B->D E 5-(Chloromethyl)triazole (Alkylating Agent) C->E F Reductive Amination Target Scaffold D->F + Primary/Secondary Amine NaBH(OAc)3 G SN2 Substitution Target Scaffold E->G + Nucleophile Base

Synthetic workflow demonstrating downstream functionalization of CAS 111340-39-7.

Applications in Target-Directed Drug Discovery

The strategic incorporation of the 1-isopropyl-1,2,4-triazole motif has yielded significant breakthroughs across multiple therapeutic areas.

Antiviral CSNK2 Inhibitors: Recent crystallographic evidence in the development of pyrazolo[1,5-a]pyrimidine host CSNK2 inhibitors (targeting β-coronavirus replication) demonstrated that replacing a labile amide group with a 1,2,4-triazole significantly improved potency. The triazole nitrogens successfully formed critical hydrogen bonds with Lys68 and a buried water molecule in the ATP-binding pocket, proving that the triazole is a privileged bioisostere that perfectly fits the steric and electronic requirements of the kinase domain[4].

Microtubule Targeting Agents: In the optimization of tubulin polymerization inhibitors (e.g., Combretastatin A-4 analogs), 1,2,4-triazoles have been utilized as rigid linkers. The triazole core restricts the conformational freedom of the molecule, locking it into the bioactive cis-configuration required for binding to the colchicine site on tubulin, thereby increasing the efficacy of the lead molecules[3].

References

  • PubChemLite - 111340-39-7 (C6H11N3O) . Université du Luxembourg. Available at:[Link][5]

  • Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents . National Center for Biotechnology Information (PMC). Available at: [Link][3]

  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication . Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][4]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides . Drug Hunter. Available at: [Link][2]

Sources

Exploratory

Hydroxymethyl Triazoles: Synthetic Scaffolds & Biological Versatility

The following technical guide details the biological activity, synthesis, and mechanistic principles of hydroxymethyl triazole scaffolds. Executive Summary The hydroxymethyl triazole moiety represents a privileged struct...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, synthesis, and mechanistic principles of hydroxymethyl triazole scaffolds.

Executive Summary

The hydroxymethyl triazole moiety represents a privileged structural motif in medicinal chemistry, serving a dual function as both a robust pharmacophore and a versatile linker. This guide distinguishes between the two primary isomers: 1,2,3-triazoles (typically synthesized via Click chemistry) and 1,2,4-triazoles (common in antifungal therapeutics).

The introduction of a hydroxymethyl group (


) confers critical physicochemical properties:
  • H-Bonding: Acts as both a donor and acceptor, enhancing binding affinity to polar pockets in enzymes (e.g., CYP51, proteases).

  • Solubility: Improves the aqueous solubility of otherwise lipophilic heterocyclic systems.

  • Synthetic Utility: The hydroxyl group serves as a "handle" for further functionalization (esterification, oxidation) or as a prodrug moiety.

Structural Perspectives & Synthesis

The Two Classes
  • 4-Hydroxymethyl-1,2,3-Triazole:

    • Origin: Exclusively generated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using propargyl alcohol .

    • Stability: Highly stable against metabolic degradation; acts as a bioisostere for amide bonds.

    • Role: Often used to link two pharmacophores while providing an additional H-bonding site.

  • C/N-Hydroxymethyl-1,2,4-Triazole:

    • C-Hydroxymethyl: Stable pharmacophore found in nucleoside analogs.

    • N-Hydroxymethyl: Often formed via reaction with formaldehyde; frequently serves as a reactive intermediate (Mannich base precursor) or a prodrug strategy to improve solubility before metabolic cleavage.

Experimental Protocol: Regioselective Synthesis

The following protocol details the synthesis of 4-hydroxymethyl-1,2,3-triazoles, the most common bioactive scaffold in this class.

Protocol: CuAAC Synthesis of 4-Hydroxymethyl-1-substituted-1,2,3-triazoles

  • Reagents: Organic Azide (

    
    ), Propargyl Alcohol (1.0 equiv), 
    
    
    
    (5 mol%), Sodium Ascorbate (10 mol%),
    
    
    (1:1).
  • Workflow:

    • Preparation: Dissolve the organic azide and propargyl alcohol in the solvent mixture (

      
      ).
      
    • Catalyst Generation: Add sodium ascorbate solution followed immediately by copper sulfate solution. The reaction mixture should turn bright yellow/orange (indicating Cu(I) species).

    • Reaction: Stir vigorously at room temperature for 6–12 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane).

    • Workup: Dilute with water and extract with ethyl acetate. Wash organic layer with brine and 5%

      
       (to remove copper traces).
      
    • Purification: Recrystallization from ethanol or column chromatography.

Self-Validating Check: The appearance of a diagnostic singlet proton peak at


 in 

-NMR confirms the formation of the triazole ring proton.
Visualization: Synthetic Pathway

The following diagram illustrates the parallel synthesis pathways for 1,2,3- and 1,2,4-triazole derivatives.

SynthesisPathways Start1 Propargyl Alcohol (Alkyne) CuAAC CuAAC Reaction (CuSO4/NaAsc) Start1->CuAAC Start2 Organic Azide (R-N3) Start2->CuAAC Product1 4-Hydroxymethyl- 1,2,3-Triazole CuAAC->Product1 Regioselective 1,4-addition Start3 1,2,4-Triazole Core Condensation N-Alkylation (Reflux) Start3->Condensation Start4 Formaldehyde (HCHO) Start4->Condensation Product2 N-Hydroxymethyl- 1,2,4-Triazole Condensation->Product2 Reversible/Prodrug

Figure 1: Synthetic divergence. Top path shows the irreversible formation of the stable 1,2,3-triazole scaffold. Bottom path shows the formation of the N-hydroxymethyl 1,2,4-triazole, often used as a reactive intermediate.

Biological Activity & Therapeutic Applications[1][2][3][4][5][6][7][8][9]

Antifungal Activity (CYP51 Inhibition)

The 1,2,4-triazole ring is the cornerstone of modern antifungals (Fluconazole, Voriconazole). The mechanism relies on the coordination of the triazole N4 nitrogen to the heme iron of Lanosterol 14


-demethylase (CYP51) .
  • Role of Hydroxymethyl: In derivatives where the hydroxymethyl group is present (often on the side chain), it serves to:

    • Form water-mediated hydrogen bonds with the enzyme pocket (e.g., Tyr118 in C. albicans CYP51).

    • Increase metabolic stability compared to methyl analogs.

Key Data: Antifungal Potency of Triazole Hybrids Data summarized from coumarin-triazole hybrid studies.[1]

Compound ClassR-SubstituentOrganismMIC (

g/mL)
Activity vs Std
Coumarin-1,2,3-Triazole 4-HydroxymethylC. albicans12.5Moderate
Coumarin-1,2,3-Triazole 4-PhenylC. albicans>50Inactive
Fluconazole Analog N-HydroxymethylA. niger6.25High
Reference FluconazoleC. albicans8.0Standard
Anticancer Activity (Cytotoxicity & Apoptosis)

Hydroxymethyl-1,2,3-triazoles conjugated with natural products (e.g., Coumarin, Betulinic acid) exhibit significant cytotoxicity.

  • Mechanism:

    • Tubulin Polymerization Inhibition: The triazole ring mimics the cis-peptide bond, allowing the molecule to bind to the colchicine site of tubulin.

    • G2/M Phase Arrest: Flow cytometry data indicates that these derivatives frequently stall cell division at the G2/M checkpoint, leading to apoptosis.

  • Structure-Activity Relationship (SAR): The C4-hydroxymethyl group is often superior to hydrophobic substituents (phenyl, alkyl) because it allows the molecule to interact with polar residues in the binding pocket, improving selectivity.

Antimicrobial (Antibacterial)

1,2,3-triazole derivatives derived from propargyl alcohol have shown activity against Gram-positive bacteria (S. aureus, E. faecalis).

  • Synergy: The hydroxymethyl group enhances membrane permeability, allowing the pharmacophore to penetrate the peptidoglycan layer more effectively than lipophilic analogs.

Mechanistic Insights & SAR Logic

The biological success of the hydroxymethyl triazole scaffold is not accidental. It is driven by specific molecular interactions.

Pharmacophore Logic
  • Dipole Moment: The triazole ring has a high dipole moment (~5 D), facilitating strong electrostatic interactions.

  • H-Bond Donor: The

    
     proton donates to backbone carbonyls of target proteins.
    
  • H-Bond Acceptor: The triazole nitrogens (N2/N3) and the hydroxyl oxygen accept protons from residues like Serine or Threonine.

Visualization: Mechanism of Action

The following diagram maps the structural features to their biological effects.

SAR_Logic Core Hydroxymethyl Triazole Scaffold N_Ring Triazole Nitrogens (N2/N3) Core->N_Ring OH_Group Hydroxymethyl Group (-CH2OH) Core->OH_Group Linker C1/N1 Linker (Aryl/Alkyl) Core->Linker Heme Heme Iron Coordination (CYP51 Inhibition) N_Ring->Heme Antifungal Mechanism Solubility Increased Aqueous Solubility OH_Group->Solubility ADME Property HBond H-Bonding Network (Target Affinity) OH_Group->HBond Binding Affinity Permeability Membrane Penetration Linker->Permeability Lipophilicity Balance

Figure 2: Structure-Activity Relationship (SAR) map. The hydroxymethyl group is critical for solubility and H-bonding, complementing the metal-binding capability of the triazole ring.

References

  • Synthesis and Biological Activity of New Triazole Compounds. Bentham Science. (2010).[2][3]

  • Application of triazoles in the structural modification of natural products. PMC. (2017).[3]

  • Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. MDPI Molecules. (2018).[1]

  • 1,2,4-Triazoles as Important Antibacterial Agents. PMC. (2020).[4]

  • Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. PMC. (2019).[5]

  • Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties. PMC. (2016).[3]

Sources

Protocols & Analytical Methods

Method

Synthesis of [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol from amidrazones

Executive Summary This technical guide details the protocol for synthesizing [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol (CAS: 111340-39-7), a critical pharmacophore in fragment-based drug discovery (FBDD) and a bioi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the protocol for synthesizing [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol (CAS: 111340-39-7), a critical pharmacophore in fragment-based drug discovery (FBDD) and a bioisostere for amide/ester linkages.

Unlike generic triazole syntheses, this protocol addresses the specific challenge of regioselectivity (differentiating the 1,5-isomer from the 1,3-isomer) and the preservation of the hydroxymethyl moiety during cyclization. The method utilizes an in situ generated


-isopropylformamidrazone reacted with ethyl glycolate under basic conditions, ensuring a robust, scalable workflow suitable for gram-scale preparation.

Strategic Analysis & Mechanistic Insight

The Regioselectivity Challenge

The synthesis of 1,2,4-triazoles from hydrazines and electrophiles often yields a mixture of 1,3- and 1,5-disubstituted isomers.

  • Target: 1-isopropyl-5-hydroxymethyl-1,2,4-triazole.

  • Mechanism: The reaction proceeds via the Pinner synthesis strategy .[1][2] The condensation of ethyl formimidate with isopropylhydrazine yields the key intermediate:

    
    -isopropylformamidrazone .
    
  • Critical Control Point: Subsequent acylation with ethyl glycolate must occur at the internal nitrogen (N2 of the amidrazone) or involve a rearrangement to ensure the 5-position substitution. Under basic conditions (NaOEt), the reaction favors the thermodynamic 1,5-product due to the steric bulk of the isopropyl group directing the cyclization away from the N1-N2 bond interface.

Reaction Pathway Visualization

The following diagram illustrates the specific molecular pathway and competing side-reactions.

TriazoleSynthesis Start Ethyl Formimidate HCl Amidrazone N-isopropyl formamidrazone Start->Amidrazone Neutralization & Addition Hydrazine Isopropyl Hydrazine Hydrazine->Amidrazone Intermediate N-Acyl Amidrazone Amidrazone->Intermediate + Ethyl Glycolate (Acylation) Reagent Ethyl Glycolate Cyclization Dehydrative Cyclization (Base Catalyzed) Intermediate->Cyclization Product TARGET: [1-(propan-2-yl)-1H- 1,2,4-triazol-5-yl]methanol Cyclization->Product Major Pathway (Thermodynamic) SideProduct Byproduct: 1,3,4-Oxadiazole (Trace) Cyclization->SideProduct Minor Pathway (Kinetic Control)

Figure 1: Reaction pathway for the synthesis of 1,5-disubstituted 1,2,4-triazoles from amidrazones. The isopropyl group directs regioselectivity.

Materials & Equipment

Reagent Specifications:

Reagent CAS Equiv. Role Purity Requirement
Ethyl formimidate HCl 16636-86-3 1.0 C3-N4 Precursor >97%, moisture sensitive
Isopropylhydrazine HCl 16726-41-3 1.1 N1 Precursor >98%
Ethyl glycolate 623-50-7 1.2 C5-Linker Source >95%
Sodium Ethoxide (21% in EtOH) 141-52-6 2.5 Base/Cyclization Anhydrous
Triethylamine (Et3N) 121-44-8 1.0 Neutralization >99%

| Ethanol (EtOH) | 64-17-5 | Solvent | Solvent | Anhydrous (<0.05% H2O) |

Equipment:

  • 250 mL 3-neck round bottom flask (flame-dried).

  • Dean-Stark trap (optional, but recommended for high yield).

  • Inert gas manifold (Nitrogen or Argon).[3]

  • Rotary evaporator.

Detailed Experimental Protocol

Phase 1: In Situ Formation of -Isopropylformamidrazone

Rationale: Amidrazones are unstable in their free base form. Generating them in situ minimizes decomposition.

  • Setup: Equip a 250 mL 3-neck flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solvation: Dissolve Ethyl formimidate HCl (10.0 g, 91.3 mmol) in anhydrous Ethanol (100 mL). Cool to 0°C in an ice bath.

  • Neutralization: Add Triethylamine (9.24 g, 12.7 mL, 91.3 mmol) dropwise over 10 minutes. Stir for 15 minutes.

    • Observation: A white precipitate (Et3N·HCl) will form.

  • Hydrazine Addition: Add Isopropylhydrazine HCl (11.1 g, 100 mmol) followed by a second portion of Triethylamine (10.1 g, 14.0 mL, 100 mmol).

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.

    • Checkpoint: TLC (10% MeOH in DCM) should show consumption of the imidate.

Phase 2: Acylation and Cyclization
  • Reagent Addition: To the stirred amidrazone suspension, add Ethyl glycolate (11.4 g, 109 mmol) in one portion.

  • Base Catalysis: Add Sodium Ethoxide solution (21 wt% in EtOH, 34 mL, ~91 mmol) dropwise.

    • Note: The solution will turn slightly yellow. The base is required to deprotonate the intermediate and drive the elimination of ethanol/water.

  • Thermal Cyclization: Heat the reaction mixture to reflux (80°C) for 12–16 hours.

    • Process Control: Monitor by LC-MS.[4] Look for the target mass [M+H]+ = 142.1.

    • Self-Validation: If the intermediate (acyclic acyl amidrazone, mass ~160) persists, extend reflux time.

Phase 3: Workup and Purification
  • Filtration: Cool the mixture to room temperature. Filter off the inorganic salts (NaCl/Et3N·HCl) through a Celite pad. Wash the pad with cold ethanol (20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to obtain a crude oily residue.

  • Extraction: Dissolve the residue in Ethyl Acetate (100 mL) and wash with Brine (2 x 30 mL).

    • Note: The product is moderately polar. Do not use excessive water volumes, or product will be lost to the aqueous phase.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Purify via flash column chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient 0%

      
       10% Methanol in Dichloromethane (DCM).
      
    • Elution Order: Non-polar impurities

      
       1,3,4-oxadiazole byproduct (trace) 
      
      
      
      Target Triazole .

Quality Control & Characterization

Expected Yield: 60–75% (Pale yellow oil or low-melting solid).

Analytical Data (Simulated for Validation):

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       7.85 (s, 1H, C3-H  triazole ring).
      
    • 
       5.40 (t, J = 5.5 Hz, 1H, -OH ).
      
    • 
       4.65 (sept, J = 6.6 Hz, 1H, CH -(CH3)2).
      
    • 
       4.58 (d, J = 5.5 Hz, 2H, -CH 2-OH).
      
    • 
       1.42 (d, J = 6.6 Hz, 6H, -CH-(CH 3)2).
      
  • LC-MS: ESI+

    
     Calculated: 141.09; Found: 142.1 [M+H]+.
    

Troubleshooting Guide

ProblemRoot CauseCorrective Action
Low Yield Hydrolysis of amidrazone due to moisture.Ensure all reagents, especially EtOH, are strictly anhydrous. Dry glassware overnight.
Oxadiazole Formation Kinetic product favored by low temp or insufficient base.Ensure reflux is vigorous (80°C) and sufficient NaOEt is present to drive thermodynamic equilibration to the triazole.
Product in Aqueous Layer High water solubility of the hydroxymethyl triazole.Saturate the aqueous layer with NaCl (solid) during extraction. Perform continuous liquid-liquid extraction if necessary.
Incomplete Cyclization Steric hindrance of isopropyl group.Use a higher boiling solvent (e.g., n-Propanol) to increase reaction temperature to 97°C.

References

  • BenchChem Technical Support. Synthesis of 1,2,4-Triazoles from Amidrazones: Protocols and Troubleshooting. Retrieved from

  • Organic Chemistry Portal. Synthesis of 1,2,4-Triazoles: Recent Literature and Methodologies. Retrieved from

  • National Institutes of Health (PMC). Synthesis of substituted 2-(1H-1,2,4-triazol-3-yl)acetates via the Pinner strategy. Retrieved from

  • BLD Pharm. Product Data: [1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol (CAS 111340-39-7).[4] Retrieved from

Sources

Application

Application Note: Regioselective C5-Hydroxymethylation of 1-Isopropyl-1,2,4-Triazole

This Application Note is designed as a high-level technical guide for organic chemists and process development scientists. It prioritizes mechanistic understanding, reproducibility, and safety. Executive Summary This pro...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a high-level technical guide for organic chemists and process development scientists. It prioritizes mechanistic understanding, reproducibility, and safety.

Executive Summary

This protocol details the synthesis of (1-isopropyl-1H-1,2,4-triazol-5-yl)methanol via the direct C–H functionalization of 1-isopropyl-1,2,4-triazole . The method utilizes a regioselective lithiation strategy at the C5 position, followed by trapping with paraformaldehyde.

Unlike 1,2,3-triazoles or imidazoles, 1-substituted 1,2,4-triazoles exhibit a distinct lithiation preference at the C5 position due to the inductive influence of the adjacent nitrogen atoms. This guide addresses the specific challenges of this transformation, including cryogenic temperature control, handling of polymeric formaldehyde, and the isolation of the polar alcohol product.

Target Product: (1-isopropyl-1H-1,2,4-triazol-5-yl)methanol Primary Methodology: C5-Lithiation / Formaldehyde Trapping Key Reagents: n-Butyllithium (n-BuLi), Paraformaldehyde (PFA), Tetrahydrofuran (THF)

Mechanistic Insight & Regioselectivity

The "C5-Lithiation" Rule

The regioselectivity of 1,2,4-triazole functionalization is dictated by the electronic environment of the ring protons.

  • C3-H (pKa ~29): Less acidic. The proton is flanked by N2 and N4.

  • C5-H (pKa ~26): More acidic. This position is flanked by N1 (bearing the isopropyl group) and N4. The inductive electron-withdrawing effect of the N1-substituent, combined with the coordination ability of N4 to the lithium cation, directs deprotonation exclusively to C5.

Reaction Pathway[1][2]
  • Deprotonation: Treatment with n-BuLi at -78°C generates the thermodynamically stable 5-lithio-1-isopropyl-1,2,4-triazole species.

  • Formylation: The lithiated species attacks the carbonyl carbon of formaldehyde. When using paraformaldehyde (PFA), the reaction relies on the in situ depolymerization of PFA into monomeric formaldehyde, or the direct erosion of the polymer chain by the nucleophile.

ReactionMechanism Substrate 1-Isopropyl- 1,2,4-triazole Intermediate 5-Lithio-1-isopropyl- 1,2,4-triazole (C5-Anion) Substrate->Intermediate Selective C5 Deprotonation Reagent1 n-BuLi (-78°C, THF) Reagent1->Intermediate Product (1-Isopropyl-1,2,4- triazol-5-yl)methanol Intermediate->Product Nucleophilic Addition Reagent2 Paraformaldehyde (HCHO source) Reagent2->Product

Figure 1: Mechanistic pathway for the regioselective C5-lithiation and hydroxymethylation.

Pre-Reaction Checklist

Reagent Preparation
ReagentGrade/PrepCritical Note
1-Isopropyl-1,2,4-triazole >98% PurityEnsure moisture content is <0.1%. Dry under high vacuum if necessary.
n-Butyllithium 2.5 M in HexanesTitrate before use. Concentration decays over time. Accurate stoichiometry is vital to prevent over-alkylation or side reactions.
Paraformaldehyde (PFA) Reagent GradeMust be a dry, fine powder. Vacuum dry over P₂O₅ for 24h prior to use to ensure efficient depolymerization.
THF AnhydrousDistilled from Na/Benzophenone or from a solvent purification system (SPS).
Equipment
  • Flame-dried 2-neck Round Bottom Flask (RBF) with magnetic stir bar.

  • Inert gas line (Argon or Nitrogen).

  • Low-temperature thermometer (internal probe preferred).

  • Acetone/Dry Ice bath (-78°C).

Detailed Experimental Protocol

Step 1: System Preparation[3]
  • Assemble the glassware under an inert atmosphere (Ar/N₂).

  • Charge the RBF with 1-isopropyl-1,2,4-triazole (1.0 equiv) .

  • Add Anhydrous THF (concentration ~0.2 M) .

    • Note: 0.2 M is optimal to maintain solubility of the lithiated intermediate while minimizing solvent waste.

  • Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

Step 2: Lithiation (C-H Activation)
  • Add n-BuLi (1.1 equiv) dropwise via syringe over 10–15 minutes.

    • Observation: A slight color change (often to pale yellow) may occur.

    • Control: Maintain internal temperature below -70°C during addition.

  • Stir at -78°C for 45–60 minutes .

    • Why? This ensures complete conversion to the 5-lithio species. Insufficient time leads to recovered starting material; excessive time/temp leads to decomposition.

Step 3: Electrophile Trapping (Hydroxymethylation)
  • Method A (Solid Addition - Standard): Rapidly add Paraformaldehyde (3.0–5.0 equiv) as a dry solid in one portion under a strong flow of inert gas.

    • Note: Use a large excess of PFA because it is heterogeneous and depolymerization is rate-limiting.

  • Method B (Gaseous - High Purity): Generate monomeric formaldehyde gas in a separate flask (by heating PFA) and channel it into the reaction mixture via a cannula.

    • Recommendation: Method A is sufficient for most applications. Method B is reserved for strict GMP requirements where polymer residue is a concern.

  • Allow the reaction to warm slowly to Room Temperature (RT) over 2–3 hours.

    • Mechanism:[1] As the mixture warms, PFA depolymerizes, and the lithiated triazole traps the dissolved formaldehyde monomer.

Step 4: Quenching and Workup
  • Cool the mixture to 0°C.

  • Quench with saturated aqueous NH₄Cl .

  • Stir for 30 minutes to break up any lithium alkoxide aggregates.

  • Extraction: Extract with Ethyl Acetate (EtOAc) or DCM (3 x volumes).

    • Challenge: The product is a polar alcohol. If extraction efficiency is low, use n-Butanol or saturate the aqueous phase with NaCl (salting out).

  • Dry organic layers over Na₂SO₄, filter, and concentrate in vacuo.

Step 5: Purification
  • Crude Profile: Typically contains unreacted PFA (white solid) and starting material.

  • Method: Flash Column Chromatography.[2]

    • Stationary Phase: Silica Gel.

    • Eluent: DCM:MeOH gradient (100:0 to 90:10). The product is polar; MeOH is usually required.

  • Recrystallization (Optional): If solid, recrystallize from EtOAc/Hexanes.

Workflow Visualization

ProtocolWorkflow Start Start: Inert Atmosphere Dissolve Triazole in THF Cooling Cool to -78°C Start->Cooling Lithiation Add n-BuLi (1.1 eq) Stir 1h @ -78°C Cooling->Lithiation Trapping Add Paraformaldehyde (3-5 eq) Warm to RT over 3h Lithiation->Trapping Quench Quench with sat. NH4Cl Extract (EtOAc/DCM) Trapping->Quench Purify Purification Column: DCM/MeOH Quench->Purify

Figure 2: Step-by-step experimental workflow for the hydroxymethylation protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete LithiationEnsure n-BuLi is titrated. Increase lithiation time to 1h.
Starting Material Recovery Wet PFAPFA must be bone-dry. Water kills the lithiated intermediate immediately.
Regioisomer Mix (C3 vs C5) Temperature > -78°CMaintain strictly cryogenic conditions during n-BuLi addition to ensure kinetic/thermodynamic control favors C5.
Product stuck in Aqueous High PolarityUse continuous extraction (liquid-liquid) or switch to n-Butanol/DCM (1:1) for extraction.[3][4]

References

  • Regioselective Lithiation of 1,2,4-Triazoles: Raap, R. "Lithiation of 1-substituted 1,2,4-triazoles." Canadian Journal of Chemistry, 1971, 49(11), 1792-1798.

  • General Protocol for Hydroxymethylation using Paraformaldehyde: M. Schlosser (Ed.), Organometallics in Synthesis: A Manual, 2nd Ed., Wiley, 2002. (Specific chapter on Organolithium reagents).

  • Synthesis of 5-Substituted 1,2,4-Triazoles: Modi, P. et al. "Strategic Approaches for the Synthesis of 1,2,4-Triazoles."[5] Current Organic Chemistry, 2018.

  • Handling of Organolithium Reagents: "Safe Handling of Organolithium Compounds in the Laboratory." ACS Chemical Health & Safety.

Sources

Method

Application Note: Strategic Utilization of [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol in PI3K Inhibitor Design

Abstract This application note details the strategic implementation of [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol (CAS: 111340-39-7) as a critical intermediate in the synthesis of PI3K -selective inhibitors, specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the strategic implementation of [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol (CAS: 111340-39-7) as a critical intermediate in the synthesis of PI3K


-selective inhibitors, specifically within the benzoxazepine class (e.g., analogs of Taselisib/GDC-0032 and Inavolisib/GDC-0077). We provide a comprehensive guide on its synthesis, activation via chlorination, and subsequent coupling to core scaffolds. Special emphasis is placed on regiochemical control and impurity profiling to ensure high-affinity binding to the PI3K ATP-binding pocket.

Introduction: The PI3K Selectivity Challenge

The Phosphoinositide 3-kinase (PI3K) pathway is a master regulator of cell growth and survival. In oncology, the challenge lies in inhibiting the PI3K


  isoform (often mutated in breast and gynecological cancers) while sparing the PI3K

isoform to avoid insulin resistance and other metabolic toxicities.

The 1-isopropyl-1H-1,2,4-triazole moiety is a privileged pharmacophore. In drugs like Taselisib, this fragment occupies the "affinity pocket" of the enzyme. The isopropyl group provides a crucial hydrophobic interaction that differentiates the


-isoform from the 

-isoform. The hydroxymethyl group at position 5 serves as the synthetic handle, allowing the triazole to be tethered to the main drug scaffold via an ether linkage.
Signaling Pathway Context

The following diagram illustrates the PI3K signaling cascade and the intervention point of inhibitors derived from this intermediate.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class IA) Target of Triazole Inhibitors RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT (Protein Kinase B) PIP3->AKT Recruitment PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation mTOR mTORC1 (Cell Growth) AKT->mTOR Activation

Figure 1: The PI3K/AKT/mTOR signaling pathway. The triazole intermediate is used to synthesize inhibitors that block the conversion of PIP2 to PIP3 by PI3K.

Chemical Synthesis & Preparation

Note: If purchasing the reagent commercially, proceed to Section 4. This section is for in-house preparation.

The synthesis of [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol requires strict regiochemical control to ensure the isopropyl group is at the N1 position. The most robust route involves the reduction of an ester precursor.

Synthetic Workflow

Synthesis_Route Start Isopropyl Hydrazine Inter1 Hydrazide Intermediate Start->Inter1 + Et3N, DCM 0°C to RT Reagent Ethyl Oxalyl Chloride Reagent->Inter1 Cyclize Ethyl 1-isopropyl- 1,2,4-triazole-5-carboxylate Inter1->Cyclize + Formamidine Acetate AcOH, Heat Product [1-(propan-2-yl)-1H- 1,2,4-triazol-5-yl]methanol Cyclize->Product LiAlH4 or NaBH4 THF/MeOH

Figure 2: Synthetic route for the preparation of the alcohol intermediate.

Protocol: Ester Reduction to Alcohol

Objective: Convert ethyl 1-isopropyl-1H-1,2,4-triazole-5-carboxylate to the target alcohol.

Reagents:

  • Ethyl 1-isopropyl-1H-1,2,4-triazole-5-carboxylate (1.0 eq)

  • Sodium Borohydride (NaBH

    
    ) (2.0 eq)
    
  • Methanol (MeOH) (Volume: 10 mL/g of substrate)

  • THF (Volume: 5 mL/g of substrate)

Procedure:

  • Dissolution: Dissolve the ester (10 g, 54.6 mmol) in a mixture of THF (50 mL) and MeOH (100 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add NaBH

    
     (4.13 g, 109.2 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by LC-MS (Target Mass: 141.17 Da [M+H]+).

  • Quenching: Cool back to 0°C. Quench carefully with saturated aqueous NH

    
    Cl (50 mL).
    
  • Extraction: Remove volatiles under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 100 mL).

  • Purification: Dry organic layers over MgSO

    
    , filter, and concentrate. The crude oil often solidifies upon standing. Recrystallize from EtOAc/Hexanes if necessary.
    

Application Protocol: Coupling to PI3K Scaffolds

The alcohol itself is a poor nucleophile for this context. It is almost exclusively used by converting it to an electrophile (chloride or mesylate) to alkylate a phenol on the benzoxazepine core.

Activation: Synthesis of the Chloromethyl Derivative

Rationale: The chloride is more stable than the mesylate and less prone to elimination during storage.

Protocol:

  • Setup: Charge a flask with [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol (1.0 eq) and Dichloromethane (DCM) (10 vol).

  • Chlorination: Cool to 0°C. Add Thionyl Chloride (SOCl

    
    ) (1.5 eq) dropwise.
    
  • Reflux: Warm to room temperature, then reflux (40°C) for 2 hours.

  • Workup: Evaporate solvent and excess SOCl

    
     under vacuum. Note: The hydrochloride salt of the product is often used directly in the next step to avoid hydrolysis.
    
Coupling: Alkylation of Benzoxazepine Phenol

Context: This step links the triazole "warhead" to the tricyclic core (e.g., Intermediate A in GDC-0032 synthesis).

Reagents:

  • Core Scaffold (Phenol derivative) (1.0 eq)

  • 5-(Chloromethyl)-1-isopropyl-1H-1,2,4-triazole HCl (1.2 eq)

  • Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (3.0 eq) or Potassium Carbonate (K
    
    
    CO
    
    
    )
  • Acetonitrile (ACN) or DMF

Procedure:

  • Suspend the Phenol Scaffold (1.0 eq) and Base (3.0 eq) in ACN.

  • Add the Triazole Chloride (1.2 eq).

  • Heat to 60-80°C for 4-12 hours.

  • Monitor for the disappearance of the phenol by HPLC.

  • Critical Check: Ensure no O- vs N-alkylation competition if the scaffold contains amides. The use of Cs

    
    CO
    
    
    
    favors O-alkylation of phenols.

Quality Control & Troubleshooting

Regioisomer Discrimination (NMR)

A common failure mode is the presence of the wrong regioisomer (isopropyl at N2 or N4).

FeatureTarget (1-isopropyl)Impurity (2-isopropyl)
H3 Proton (Triazole) Singlet ~7.9 - 8.0 ppmSinglet ~8.2 - 8.4 ppm
Isopropyl Methine Septet ~4.6 - 4.8 ppmSeptet ~4.9 - 5.1 ppm
C5-CH2 Shift ~4.7 ppm (Alcohol)~4.6 ppm
Troubleshooting Table
IssueProbable CauseSolution
Low Yield in Coupling Chloride hydrolysisUse the chloride salt immediately; ensure anhydrous solvents (DMF/ACN).
Regioisomer in Product Impure starting materialValidate CAS 111340-39-7 purity by NOESY NMR before starting.
Elimination to Alkene Overheating during activationKeep chlorination temp <45°C; avoid strong bases during mesylation.

Safety & Handling

  • Hygroscopicity: The alcohol is hygroscopic. Store in a desiccator at -20°C.

  • Thionyl Chloride: Toxic and corrosive. Perform activation in a fume hood.

  • Triazole Reactivity: 1,2,4-triazoles can be thermally unstable at very high temperatures (>200°C); avoid runaway exotherms during scale-up.

References

  • Ndubaku, C. O., et al. (2013). Discovery of 2-{3-[2-(1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): A β-Sparing Phosphoinositide 3-Kinase Inhibitor. Journal of Medicinal Chemistry, 56(11), 4597–4610. Link

  • Heffron, T. P., et al. (2016). The Rational Design of Selective Benzoxazepin Inhibitors of the α-Isoform of Phosphoinositide 3-Kinase Culminating in the Identification of (S)-2-((2-(1-Isopropyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)oxy)propanamide (GDC-0326). Journal of Medicinal Chemistry, 59(3), 985-1002.[1] Link[1]

  • Genentech, Inc. (2013). Benzoxazepin PI3K Inhibitor Compounds and Methods of Use. WO Patent 2013/182668. Link

  • BLD Pharm. (n.d.). Product Datasheet: [1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol (CAS 111340-39-7).[2][3][4] Link

Sources

Application

Reaction conditions for oxidation of triazole alcohols to aldehydes

Application Note: Optimized Oxidation Protocols for Triazole-Functionalized Alcohols Part 1: Executive Summary & Strategic Analysis The oxidation of triazole-functionalized alcohols to their corresponding aldehydes is a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Oxidation Protocols for Triazole-Functionalized Alcohols

Part 1: Executive Summary & Strategic Analysis

The oxidation of triazole-functionalized alcohols to their corresponding aldehydes is a pivotal transformation in the synthesis of antifungal agents (e.g., Voriconazole intermediates), nucleoside analogues, and "Click" chemistry fragment coupling. However, this transformation presents a unique "Chemo-selectivity Paradox" :

  • Lewis Basicity: The nitrogen atoms in the triazole ring (pKa ~1–2 for 1,2,3-triazoles; pKa ~2–3 for 1,2,4-triazoles) act as Lewis bases. They can coordinate to metal-based oxidants (Cr, Mn, Cu), poisoning the catalyst or precipitating the reagent.

  • Over-Oxidation: Aldehydes attached to electron-deficient heterocycles are prone to hydration and subsequent over-oxidation to carboxylic acids, especially in aqueous media.

  • Safety vs. Scale: The most reliable lab-scale methods (e.g., IBX/DMP) often utilize hypervalent iodine, which poses shock-sensitivity risks on a kilogram scale, whereas the most scalable methods (Swern) require cryogenic handling.

This guide provides three validated protocols selected to bypass these specific failure modes.

Part 2: Decision Matrix & Mechanistic Logic

Before selecting a protocol, utilize the following decision tree to match the method to your substrate's constraints.

OxidationSelector Start Select Oxidation Method Scale Reaction Scale? Start->Scale Substrate Alcohol Position? Scale->Substrate < 10 grams Parikh Method B: Parikh-Doering (Scalable, Non-Cryogenic) Scale->Parikh > 10 grams DMP Method A: Dess-Martin Periodinane (High Tolerance, Small Scale) Substrate->DMP Aliphatic Side Chain MnO2 Method C: Activated MnO2 (Chemoselective for Activated OH) Substrate->MnO2 Attached to Ring (Benzylic-like) Swern Alternative: Swern Oxidation (Standard, but Cryogenic) Parikh->Swern If SO3.Py fails

Figure 1: Strategic Selection Guide for Triazole Oxidations. Blue indicates the preferred discovery route; Green indicates the process route.

Part 3: Validated Experimental Protocols

Method A: Dess-Martin Periodinane (DMP) – The Discovery Standard

Best For: Late-stage functionalization, complex substrates, <5g scale. Mechanism: DMP acts via ligand exchange. The triazole nitrogen is insufficiently basic to displace the acetate ligands on the Iodine(V) center, preventing the "catalyst poisoning" seen with Chromium reagents.

Reagents:

  • Substrate (1.0 equiv)

  • Dess-Martin Periodinane (1.2 – 1.5 equiv)

  • Dichloromethane (DCM) or Chloroform (anhydrous)

  • Sodium Bicarbonate (NaHCO₃) (2.0 equiv) – Critical buffering agent.

  • Water (1.0 equiv) – Optional accelerator.

Protocol:

  • Preparation: Dissolve the triazole alcohol (1.0 equiv) in DCM (0.1 M concentration).

  • Buffering: Add solid NaHCO₃ (2.0 equiv). Note: This buffers the acetic acid byproduct, preventing protonation of the triazole ring which can alter solubility.

  • Oxidation: Add DMP (1.2 equiv) in a single portion at 0°C. Allow to warm to room temperature (RT).

  • Acceleration (Optional): If reaction is sluggish after 1 hour, add 1.0 equiv of water. The "Meyer-Schreiber acceleration" mechanism involves water hydrolyzing an acetate ligand, making the iodine center more accessible.

  • Quench: Dilute with Et₂O. Add a 1:1 mixture of saturated aq. NaHCO₃ and 10% Na₂S₂O₃. Stir vigorously until the organic layer is clear (removes iodinane byproducts).

  • Isolation: Extract with DCM, dry over MgSO₄, and concentrate.

Why it works: The hypervalent iodine mechanism is strictly intramolecular regarding the alcohol. The triazole ring remains a spectator.

Method B: Parikh-Doering Oxidation – The Scale-Up Solution

Best For: >10g scale, process development, avoiding -78°C (Swern conditions). Mechanism: Uses a Sulfur trioxide-pyridine complex (SO₃·Py) to activate DMSO.[1][2] This avoids the release of toxic CO gas (Swern) and operates at 0°C to 10°C.

Reagents:

  • Substrate (1.0 equiv)

  • DMSO (solvent and reagent, 5-10 volumes)

  • Triethylamine (TEA) (3.0 – 4.0 equiv)

  • Sulfur Trioxide Pyridine Complex (SO₃·Py) (2.0 – 2.5 equiv)

Protocol:

  • Solvation: Dissolve the substrate in DMSO (anhydrous) and cool to 10°C.

  • Base Addition: Add TEA (4.0 equiv). Crucial: Triazoles can act as weak acids or bases. Excess TEA ensures the intermediate alkoxysulfonium ylide forms efficiently despite the triazole's presence.

  • Activation: Add SO₃·Py (2.5 equiv) portion-wise over 20 minutes, maintaining internal temperature < 20°C. Exotherm Warning.

  • Reaction: Stir for 1–3 hours at RT. Monitor by TLC/LCMS.

  • Workup: Pour into ice water. If the product is solid, filter. If oil, extract with Ethyl Acetate. Wash organic layer copiously with water (to remove DMSO) and brine.

Why it works: The active species (Me₂S⁺-O-SO₃⁻) is generated in situ without heavy metals. The highly polar DMSO solvent helps solubilize polar triazole substrates that might precipitate in DCM (Swern).

Method C: Activated Manganese Dioxide (MnO₂) – The Chemo-Selective Route

Best For: (1H-1,2,3-triazol-4-yl)methanol derivatives (Alcohol attached directly to the ring). Mechanism: Radical mechanism on the MnO₂ surface. Only oxidizes "activated" alcohols (allylic, benzylic, propargylic, or heterocyclic-methyl).

Reagents:

  • Substrate (1.0 equiv)

  • Activated MnO₂ (10.0 – 20.0 equiv) – Excess is mandatory.

  • DCM or Chloroform (reflux).

Protocol:

  • Activation: If using commercial MnO₂, heat it at 110°C in an oven for 12 hours prior to use to remove adsorbed water.

  • Reaction: Suspend substrate in DCM. Add MnO₂ (10 equiv).

  • Reflux: Heat to mild reflux (40°C) with vigorous stirring.

  • Monitoring: Check every 2 hours. If incomplete after 6 hours, add another 5 equiv of MnO₂.

  • Filtration: Filter through a pad of Celite. Caution: The filter cake is pyrophoric if dried completely; keep wet.

Why it works: The triazole ring stabilizes the radical intermediate at the


-position, mimicking a benzylic system. Aliphatic alcohols elsewhere in the molecule will remain untouched.

Part 4: Comparative Data Analysis

FeatureDess-Martin (DMP)Parikh-DoeringActivated MnO₂Swern
Yield (Typical) 85-95%75-85%60-80%80-90%
Reaction Temp 0°C to RT0°C to RTReflux (40°C)-78°C
Triazole Tolerance ExcellentGood (needs excess base)Excellent (Activated only)Good
Scalability Low (Shock hazard)HighMedium (Solid waste)Medium (Cryogenics)
Cost HighLowLowLow
Byproducts Iodobenzoic acidDMSO/Pyridine saltsMn salts (Solid)DMS (Stench), CO (Toxic)

Part 5: Troubleshooting & Critical Controls

Issue 1: No Reaction (Metal Poisoning)

  • Scenario: Using PCC/PDC or catalytic TPAP.

  • Cause: The triazole nitrogen coordinates to the Cr or Ru center, arresting the catalytic cycle.

  • Fix: Switch to Method A (DMP) or Method B (Parikh-Doering) which are non-metallic.

Issue 2: Over-oxidation to Carboxylic Acid

  • Scenario: Using TEMPO/Bleach (Anelli) or aqueous workups.

  • Cause: Triazole-aldehydes are electron-deficient. In the presence of water, they form gem-diols (hydrates) rapidly, which oxidize further.

  • Fix: Strictly exclude water.[3] Use anhydrous DCM in Method A. Avoid Anelli conditions; use TEMPO/BAIB (Bis-acetoxyiodobenzene) in DCM if a catalytic method is required.

Issue 3: Epimerization of


-Chiral Centers 
  • Scenario: Chiral center adjacent to the aldehyde.

  • Cause: The basicity of TEA (Method B/Swern) or the acidity of DMP byproducts.

  • Fix: Use Method A with increased NaHCO₃ buffering. DMP is generally the mildest reagent for preserving stereocenters.

Part 6: References

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[4] The Journal of Organic Chemistry, 48(22), 4155–4156.[4] Link

  • Parikh, J. R., & Doering, W. V. E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505–5507. Link

  • Meyer, S. D., & Schreiber, S. L. (1994).[5] Acceleration of the Dess-Martin Oxidation by Water.[4] The Journal of Organic Chemistry, 59(24), 7549–7552. Link

  • Quesada, E., & Taylor, R. J. (2011). Synthesis of 1,2,3-Triazole-Linked Nucleoside Analogues via Click Chemistry and Their Oxidation. Synthesis, 2011(10), 1551-1558. (Demonstrates DMP utility in triazole nucleosides). Link

  • Batt, F., & Fache, F. (2011). MnO2 Oxidation of 1,2,3-Triazolyl-methanols. Synlett, 2011(17), 2565-2568. (Specific protocol for activated triazole alcohols). Link

Sources

Method

Application Note: Robust Conversion of Triazole Methanol to Triazole Methyl Chloride

Abstract & Scope This application note details the protocol for converting C-hydroxymethyl triazoles (triazole methanols) to chloromethyl triazoles using thionyl chloride ( ). This transformation is a critical step in th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the protocol for converting C-hydroxymethyl triazoles (triazole methanols) to chloromethyl triazoles using thionyl chloride (


). This transformation is a critical step in the synthesis of triazole-based antifungals (e.g., fluconazole analogs) and click-chemistry linkers.[1]

Crucial Distinction: This guide applies specifically to C-linked alcohols (e.g., (1-methyl-1H-1,2,4-triazol-3-yl)methanol).[1]

  • Warning: N-linked hydroxymethyl triazoles are hemiaminals in equilibrium with formaldehyde and are generally unstable under these harsh chlorination conditions.[1]

Mechanistic Insight & Strategic Reagent Selection

The Chemistry of Activation

The conversion of a primary alcohol to an alkyl chloride requires activating the hydroxyl group into a good leaving group. While mesylation (


) or the Appel reaction (

) are valid alternatives, Thionyl Chloride (

)
is the industry standard for triazoles for two reasons:
  • Thermodynamics: The formation of gaseous byproducts (

    
     and 
    
    
    
    ) drives the reaction to completion (Le Chatelier’s principle).
  • Product Stability: Triazoles are basic (

    
     for 1,2,4-triazole).[1] The 
    
    
    
    byproduct naturally converts the reactive chloromethyl triazole into its hydrochloride salt . This salt is significantly more stable and less prone to self-alkylation (polymerization) than the free base.
Reaction Pathway

The reaction proceeds via an initial alkyl chlorosulfite intermediate. In the presence of the basic triazole ring, the mechanism often shifts from a pure


 (internal substitution) to an ion-pair mechanism where the triazole nitrogen acts as an internal proton scavenger, facilitating the chloride attack.

ReactionMechanism Substrate Triazole Methanol (R-CH2-OH) Intermediate Alkyl Chlorosulfite (R-CH2-O-SO-Cl) Substrate->Intermediate Nucleophilic Attack Reagent Thionyl Chloride (SOCl2) Reagent->Intermediate Transition Ion Pair / SN2 Attack [Cl- ... R-CH2 ... OSOCl] Intermediate->Transition -HCl Product Triazole Methyl Chloride (R-CH2-Cl • HCl) Transition->Product Collapse Byproducts Byproducts (SO2↑ + HCl↑) Transition->Byproducts

Figure 1: Mechanistic pathway for the chlorination of triazole methanol using thionyl chloride.

Experimental Protocol

Materials & Equipment
  • Substrate: (1-Methyl-1H-1,2,4-triazol-3-yl)methanol (or equivalent C-linked isomer).[1]

  • Reagent: Thionyl Chloride (

    
    ), ReagentPlus®, 
    
    
    
    99%.
  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous). Note: Neat

    
     can also be used as both reagent and solvent for difficult substrates.
    
  • Glassware: 2-neck Round Bottom Flask (RBF), Reflux Condenser, Drying Tube (

    
    ), Constant Pressure Addition Funnel.[1]
    
  • Safety: Fume hood with scrubber (alkaline trap) for

    
     off-gassing.
    
Step-by-Step Methodology
Step 1: Setup and Pre-Cooling
  • Flame-dry a 250 mL 2-neck RBF equipped with a magnetic stir bar.

  • Attach a reflux condenser topped with a drying tube or

    
     line. Connect the gas outlet to a dilute NaOH scrubber trap.
    
  • Charge the flask with Thionyl Chloride (1.5 - 3.0 equivalents) .

    • Expert Tip: If using neat conditions, use ~10-15 mL per gram of substrate.[1] If using DCM, use 1.2 equivalents of

      
      .
      
  • Cool the

    
     solution to 0°C  using an ice/water bath.
    
Step 2: Controlled Addition
  • Dissolve the Triazole Methanol (1.0 equiv) in a minimum amount of anhydrous DCM (if using solvent method). If using the neat method, add the solid triazole methanol portion-wise.

  • Slowly add the substrate to the cold

    
    .
    
    • Observation: Expect vigorous gas evolution (

      
      ). Control the rate to prevent foaming.
      
    • Causality: The initial formation of the chlorosulfite ester is exothermic.[2] Rapid addition can cause solvent boil-over or decomposition.[1]

Step 3: Reaction & Reflux[1]
  • Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (RT) over 30 minutes.

  • Heat the reaction to Reflux (40–76°C depending on solvent) .

  • Maintain reflux for 2–4 hours .

    • Validation point: Monitor by TLC.[3] The polar alcohol spot should disappear. The product (chloride salt) may stay at the baseline or streak depending on the eluent.

Step 4: Isolation & Purification[1]
  • Cool the mixture to RT.

  • Evaporation: Remove excess

    
     and solvent under reduced pressure (Rotary Evaporator).
    
    • Note: Use a base trap on the rotavap pump to prevent corrosion.

  • Precipitation (The Critical Step): The residue is likely a viscous oil or gum. Add anhydrous Diethyl Ether (

    
    )  or Hexanes  and triturate vigorously.
    
  • The Triazole Methyl Chloride Hydrochloride salt should precipitate as a white/off-white solid.

  • Filter the solid under inert atmosphere (nitrogen blanket) if possible, as the salt is hygroscopic.

  • Wash with cold ether. Dry in a vacuum desiccator over

    
    .
    
Data Summary Table
ParameterSpecificationNotes
Stoichiometry 1.0 : 1.5–3.0 (Substrate :

)
Excess ensures full conversion; removed by vacuum.[1]
Temperature 0°C

Reflux
Gradual heating prevents thermal decomposition.
Time 3.0 Hours (Typical)Monitor gas evolution; cessation indicates completion.
Yield 75% – 90%Losses usually occur during filtration if moisture enters.
Appearance Colorless Needles / White PowderHighly crystalline as the HCl salt.
Storage -20°C, DesiccatedHydrolyzes back to alcohol if exposed to moist air.[1]

Process Workflow Diagram

Workflow cluster_reaction Reaction Phase cluster_workup Workup Phase start Start: Triazole Methanol cool Cool SOCl2 to 0°C start->cool add Add Substrate (Dropwise/Portionwise) cool->add warm Warm to RT & Reflux (3h) add->warm Gas Evolution evap Evaporate Excess SOCl2 (Vacuum) warm->evap Completion triturate Triturate with Diethyl Ether evap->triturate Residue filter Filter Precipitate (HCl Salt) triturate->filter Solid forms end Final Product: Triazole Methyl Chloride HCl filter->end

Figure 2: Operational workflow for the synthesis and isolation of triazole methyl chloride.

Troubleshooting & Safety (E-E-A-T)

Common Failure Modes
  • Sticky Gum Formation: If the product does not crystallize upon adding ether, the removal of

    
     was incomplete.
    
    • Solution: Re-dissolve in a small amount of DCM, re-evaporate to dryness (azeotrope with toluene helps remove traces of

      
      ), then try triturating with ether again.
      
  • Reversion to Alcohol: The chloromethyl triazole is reactive. If the filtered solid is left in open air, ambient moisture will hydrolyze it.

    • Prevention: Handle quickly; store under Argon/Nitrogen.

Safety Criticals
  • Thionyl Chloride: Reacts violently with water.[4] Ensure all glassware is oven-dried.

  • Gas Evolution: The reaction generates stoichiometric amounts of

    
     and 
    
    
    
    . This must be performed in a high-efficiency fume hood.[1]
  • Vesicant: Chloromethyl triazoles can act as alkylating agents (similar to nitrogen mustards). Wear double nitrile gloves and handle solids in a glovebox or efficient hood.

References

  • PrepChem. "Synthesis of 3-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride."[1][5] PrepChem.com. Accessed October 2023. [Link]

  • Organic Chemistry Portal. "Appel Reaction." Organic-Chemistry.org. Accessed October 2023. [Link]

  • National Center for Biotechnology Information. "Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications." Frontiers in Pharmacology, 2022. [Link]

  • Master Organic Chemistry. "Thionyl Chloride (SOCl2) – Reaction With Alcohols and Carboxylic Acids." MasterOrganicChemistry.com. Accessed October 2023. [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Protection of 5-Hydroxymethyl-1,2,3-Triazoles

For Researchers, Scientists, and Drug Development Professionals The 1,2,3-triazole ring, a cornerstone of "click chemistry," is a privileged scaffold in modern medicinal chemistry and materials science. Its facile and re...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole ring, a cornerstone of "click chemistry," is a privileged scaffold in modern medicinal chemistry and materials science. Its facile and regioselective synthesis via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has made it a ubiquitous linker. When one of the substituents is a hydroxymethyl group at the 5-position, it provides a crucial handle for further synthetic elaboration, bioconjugation, or for modulating solubility and target interactions.[1][2] However, the nucleophilic and mildly acidic nature of the primary alcohol can interfere with subsequent chemical transformations.

This guide provides an in-depth analysis of protecting group strategies for the 5-hydroxymethyl moiety on 1,2,3-triazoles. It moves beyond simple procedural lists to explain the causality behind reagent choice and reaction conditions, ensuring that researchers can adapt and troubleshoot these methods effectively.

Silyl Ethers: The Versatile Workhorse

Silyl ethers are among the most frequently used protecting groups for alcohols due to their ease of formation, general stability, and, most importantly, the tunable and mild conditions required for their cleavage.[3][4] Their utility is governed by the steric bulk around the silicon atom; larger, bulkier groups increase stability.[3][5]

Causality & Expertise: The choice between different silyl ethers is a strategic decision based on the planned synthetic route. The tert-butyldimethylsilyl (TBDMS) group is a robust and versatile choice, stable to a wide range of non-acidic and non-fluoride conditions.[3] For even greater stability, particularly towards acidic conditions, the triisopropylsilyl (TIPS) group is preferred due to its increased steric hindrance.[5][6] The protection reaction proceeds via nucleophilic attack of the alcohol on the silyl chloride, typically catalyzed by a base like imidazole, which also scavenges the HCl byproduct.[7] Deprotection is most effectively achieved using a fluoride source, which has a remarkably high affinity for silicon, driving the reaction to completion under mild conditions.[8]

Data Summary: Silyl Ether Protection & Deprotection
Protecting Group Protection Reagents & Conditions Deprotection Reagents & Conditions Key Stability Characteristics
TBDMS TBDMS-Cl, Imidazole, DMF, RT, 1-2hTBAF, THF, 0 °C to RTStable to base, mild acid, many redox reagents. Labile to strong acid and fluoride ions.[3][8]
TIPS TIPS-Cl, Imidazole, DMF, RT, 2-4hTBAF, THF, RT (slower than TBDMS)More stable to acid than TBDMS due to greater steric bulk.[5][6]
Experimental Protocol 1: TBDMS Protection of a 5-Hydroxymethyl Triazole

This protocol describes the general procedure for protecting a primary alcohol on a triazole ring with the TBDMS group.[3][9]

Materials:

  • 5-Hydroxymethyl-1,2,3-triazole substrate (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equiv)

  • Imidazole (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the 5-hydroxymethyl triazole substrate (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF.

  • To the stirred solution, add TBDMS-Cl (1.2 equiv) portion-wise at room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water (to remove DMF), saturated aqueous NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure TBDMS-protected triazole.

Experimental Protocol 2: Fluoride-Mediated Deprotection of a TBDMS-Protected Triazole

This protocol details the most common method for TBDMS ether cleavage using tetrabutylammonium fluoride (TBAF).[8]

Materials:

  • TBDMS-protected triazole (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate or Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBDMS-protected triazole (1.0 equiv) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Add the 1 M TBAF solution in THF (1.2 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 30-60 minutes).

  • Quench the reaction by adding water.

  • Extract the product into an organic solvent like ethyl acetate or DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the deprotected 5-hydroxymethyl triazole.

TBDMS_Workflow Start 5-Hydroxymethyl Triazole Protected TBDMS-Protected Triazole Start->Protected  TBDMS-Cl,  Imidazole,  DMF   Protected->Protected Deprotected Deprotected 5-Hydroxymethyl Triazole Protected->Deprotected  TBAF,  THF  

Caption: General workflow for TBDMS protection and deprotection.

Trityl Ethers: The Sterically Selective Guardian

The triphenylmethyl (trityl, Tr) group is an exceptionally useful protecting group for primary alcohols, offering high selectivity over secondary and tertiary hydroxyls due to its significant steric bulk.[5][10] Its key advantage is its lability under mild acidic conditions, allowing for deprotection without affecting many other acid-sensitive groups.[11][12]

Causality & Expertise: The protection reaction proceeds via a unimolecular nucleophilic substitution (S_N1) mechanism.[10][11] Trityl chloride first dissociates to form the highly stable trityl carbocation, which is then trapped by the primary alcohol.[10] This S_N1 pathway is favored due to the resonance stabilization of the cation across the three phenyl rings. Deprotection is simply the reverse process, initiated by protonation of the ether oxygen, leading to the departure of the alcohol and reformation of the stable trityl cation.[11] This mechanism explains why mild acids like trifluoroacetic acid (TFA) or even formic acid are sufficient for cleavage.[12][13]

Data Summary: Trityl Ether Protection & Deprotection
Action Reagents & Conditions Mechanism Key Advantages
Protection Tr-Cl, Pyridine or Et₃N/DMAP, DCM, RTS_N1 via stable trityl cation[10][11]High selectivity for 1° alcohols; stable to base and redox conditions.[5][10]
Deprotection 1-5% TFA in DCM; or 80% Acetic Acid; or TsOH in MeOHAcid-catalyzed cleavage[11][12]Very mild conditions; orthogonal to many other protecting groups.[11]
Experimental Protocol 3: Trityl Protection of a 5-Hydroxymethyl Triazole

This protocol outlines the protection of a primary alcohol using trityl chloride in pyridine.[10][14]

Materials:

  • 5-Hydroxymethyl-1,2,3-triazole substrate (1.0 equiv)

  • Trityl chloride (Tr-Cl) (1.2 equiv)

  • Anhydrous Pyridine

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 5-hydroxymethyl triazole (1.0 equiv) in anhydrous pyridine under an inert atmosphere.

  • Add trityl chloride (1.2 equiv) in one portion and stir the mixture at room temperature.

  • Monitor the reaction by TLC. The reaction may take several hours to overnight.

  • Upon completion, remove the pyridine under reduced pressure.

  • Dissolve the residue in DCM and wash with water, followed by 1 M HCl (to remove any remaining pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product is purified by flash chromatography. The trityl ether is significantly less polar than the starting alcohol.

Experimental Protocol 4: Mild Acid-Catalyzed Trityl Deprotection

This protocol describes a typical deprotection using a dilute solution of trifluoroacetic acid (TFA).[12][13]

Materials:

  • Trityl-protected triazole (1.0 equiv)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the trityl-protected triazole in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 2-5% TFA in DCM dropwise.

  • Stir the reaction at 0 °C, monitoring progress by TLC (typically complete in 15-60 minutes).

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product contains the deprotected alcohol and triphenylmethanol byproduct, which are easily separated by column chromatography.

Benzyl Ethers: The Robust and Orthogonal Shield

The benzyl (Bn) group is a highly robust protecting group for alcohols, stable to a vast array of synthetic conditions, including strong bases, mild acids, and many oxidizing and reducing agents.[15] Its primary method of removal, catalytic hydrogenolysis, provides a unique and orthogonal deprotection strategy.[12][16]

Causality & Expertise: Benzylation is typically achieved via a Williamson ether synthesis, an S_N2 reaction where an alkoxide, formed by deprotonating the alcohol with a strong base like sodium hydride (NaH), displaces a benzyl halide.[15][17] For more sensitive substrates, alternative methods under neutral or acidic conditions exist.[18][19] The true power of the benzyl group lies in its deprotection. Catalytic hydrogenolysis uses a palladium catalyst (Pd/C) and a hydrogen source (H₂ gas or a transfer agent like ammonium formate) to cleave the C-O bond, producing the free alcohol and toluene as a non-interfering byproduct.[12][17] This method is exceptionally mild and chemoselective, leaving most other functional groups untouched.

Data Summary: Benzyl Ether Protection & Deprotection
Action Reagents & Conditions Mechanism Key Features
Protection NaH, BnBr, THF or DMF, 0 °C to RTS_N2 Williamson Ether Synthesis[15]Forms a very stable ether.
Deprotection H₂, 10% Pd/C, MeOH or EtOAc, RTCatalytic Hydrogenolysis[12][16]Very mild, neutral conditions; orthogonal to acid/base labile groups.
Experimental Protocol 5: Benzylation using NaH and Benzyl Bromide

This protocol describes the formation of a benzyl ether under standard basic conditions.[15]

Materials:

  • 5-Hydroxymethyl-1,2,3-triazole substrate (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Benzyl bromide (BnBr) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the 5-hydroxymethyl triazole (1.0 equiv) in THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide.

  • Add benzyl bromide (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

Experimental Protocol 6: Debenzylation by Catalytic Hydrogenolysis

This protocol details the standard procedure for removing a benzyl ether.[12][15]

Materials:

  • Benzyl-protected triazole (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) (5-10 mol %)

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen (H₂) gas balloon or hydrogenator

Procedure:

  • Dissolve the benzyl-protected triazole in MeOH or EtOAc in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst under an inert atmosphere (the catalyst can be pyrophoric).

  • Evacuate the flask and backfill with H₂ gas (repeat 3 times).

  • Stir the reaction mixture vigorously under an atmosphere of H₂ (e.g., using a balloon) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol, which is often pure enough for subsequent steps.

Orthogonal Protection Strategies: The Key to Complex Synthesis

In multi-step synthesis, it is often necessary to deprotect one hydroxyl group in the presence of others. This is achieved using an "orthogonal" set of protecting groups, where each group can be removed by a specific set of reagents that do not affect the others.[3][20] The 5-hydroxymethyl triazole system is perfectly suited for such strategies.

Trustworthiness & Logic: A robust synthetic plan relies on a logical choice of protecting groups. For instance, a molecule could bear a TBDMS ether and a Trityl ether. The Trityl group can be selectively removed with mild acid (e.g., 80% AcOH) while leaving the TBDMS group intact.[11] Subsequently, the TBDMS group can be removed with fluoride ions. This selective deprotection allows for sequential, site-specific modifications.

Orthogonal_Strategy cluster_0 Downstream Reaction Conditions cluster_1 Select Protecting Group Strong\nBase Strong Base Trityl (Tr) Trityl (Tr) Strong\nBase->Trityl (Tr) Stable Benzyl (Bn) Benzyl (Bn) Strong\nBase->Benzyl (Bn) Stable Silyl (TBDMS/TIPS) Silyl (TBDMS/TIPS) Strong\nBase->Silyl (TBDMS/TIPS) Stable Acyl (Ac/Bz) Acyl (Ac/Bz) Strong\nBase->Acyl (Ac/Bz) Labile Strong\nAcid Strong Acid Strong\nAcid->Trityl (Tr) Labile Strong\nAcid->Benzyl (Bn) Stable Strong\nAcid->Silyl (TBDMS/TIPS) Labile Strong\nAcid->Acyl (Ac/Bz) Stable Fluoride Fluoride Fluoride->Trityl (Tr) Stable Fluoride->Benzyl (Bn) Stable Fluoride->Silyl (TBDMS/TIPS) Labile Fluoride->Acyl (Ac/Bz) Stable Hydrogenolysis Hydrogenolysis Hydrogenolysis->Trityl (Tr) Stable Hydrogenolysis->Benzyl (Bn) Labile Hydrogenolysis->Silyl (TBDMS/TIPS) Stable Hydrogenolysis->Acyl (Ac/Bz) Stable

Caption: Decision matrix for selecting an orthogonal protecting group.

References

  • BenchChem. (2025). Role of trityl group in selective protection of primary alcohols.
  • Total Synthesis. (2024). Trityl Protecting Group: Trityl Chloride Protection & Deprotection.
  • Suzhou Highfine Biotech. (2024). Alcoholic Hydroxyl Protection & Deprotection.
  • Hui, Y. et al. (2016). Tritylation of Alcohols under Mild Conditions without Using Silver Salts. PMC - NIH.
  • Gholamzadeh, Z. et al. (2014). Highly efficient protection of alcohols as trityl ethers under solvent-free conditions, and recovery catalyzed by reusable nanop. C. R. Chimie.
  • University of Bristol. (n.d.).
  • Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46, 7307-7309.
  • BenchChem. (2025). Comparative study of deprotection methods for benzyl and trityl ethers.
  • Beilstein Journals. (2015). Synthesis of alpha-tetrasubstituted triazoles by copper-catalyzed silyl deprotection/azide cycloaddition.
  • BenchChem. (2025). Application Notes and Protocols: A Guide to Orthogonal Protection and Deprotection of Silyl Ethers.
  • Wikipedia. (n.d.). Silyl ether.
  • TCI Chemicals. (n.d.). Protecting Agents.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • Gelest. (n.d.). Deprotection of Silyl Ethers - Gelest Technical Library.
  • Wu, X. et al. (2014). Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group. PMC.
  • OpenOChem Learn. (n.d.). Protection of Alcohols.
  • BenchChem. (2025).
  • convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (2008). Beilstein Journal of Organic Chemistry, 4(44).
  • BenchChem. (2025). A Technical Guide to Benzyl and Trityl Ether Protecting Groups in Organic Synthesis.
  • BenchChem. (2025).
  • Common Organic Chemistry. (n.d.). Benzyl Protection.
  • de Oliveira, C. S. et al. (2017).
  • Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups.
  • Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility &amp; Handling of 1-Isopropyl-1,2,4-Triazoles

Status: Operational Ticket ID: TRZ-ISO-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary 1-Isopropyl-1,2,4-triazole derivatives present a unique solubility paradox. The t...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: TRZ-ISO-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

1-Isopropyl-1,2,4-triazole derivatives present a unique solubility paradox. The triazole ring is highly polar and capable of hydrogen bonding (acceptor), while the isopropyl group at the N1 position introduces localized lipophilicity and steric hindrance. This "amphiphilic" nature often leads to the most common failure mode in purification: Oiling Out (liquid-liquid phase separation) rather than crystallization.

This guide provides solubility data, troubleshooting workflows for phase separation, and purification protocols based on thermodynamic principles.

Module 1: Solubility Profile & Solvent Selection

The Amphiphilic Interaction Matrix

The N1-isopropyl group disrupts the crystal lattice packing efficiency compared to the parent 1,2,4-triazole, often lowering the melting point. This makes solvent selection critical.

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Protic Polar Methanol, Ethanol, Isopropanol (IPA)High The triazole nitrogens (N2, N4) act as H-bond acceptors. Alcohol protons stabilize the solute. Risk: High solubility often prevents crystallization even at -20°C.
Aprotic Polar DMSO, DMF, DMAcVery High Dipole-dipole interactions dominate. Warning: Difficult to remove; often leads to product loss during aqueous workup.
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent for extraction. The polarized C-H bonds in DCM interact favorably with the electron-rich triazole ring.
Ethers THF, MTBE, Diethyl EtherModerate Good balance. MTBE is often preferred over Et₂O due to higher boiling point and lower volatility, aiding controlled crystallization.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateModerate/High Best for Recrystallization. The moderate polarity often allows for solubility at reflux but supersaturation at cooling.
Alkanes Hexane, Heptane, PentaneLow/Insoluble Ideal Anti-Solvent. The polar triazole ring repels the non-polar alkane matrix.
Visualizing Solvent Logic (Hansen Parameters)

SolventLogic Triazole 1-Isopropyl-1,2,4-Triazole (Target Solute) Polar High Polarity Solvents (MeOH, DMSO) Result: Soluble, No Crystal Triazole->Polar H-Bonding Dominates NonPolar Non-Polar Solvents (Hexane) Result: Insoluble, Precipitate Triazole->NonPolar Polarity Mismatch Intermediate Intermediate Polarity (EtOAc, MTBE, Toluene) Result: Potential Crystal Growth Triazole->Intermediate Thermodynamic Balance Optimization Binary System Strategy: Dissolve in EtOAc -> Add Heptane slowly Intermediate->Optimization Fine Tuning

Figure 1: Solvent selection logic based on polarity matching. Intermediate polarity solvents or binary systems offer the best chance for controlled crystallization.

Module 2: Troubleshooting "Oiling Out"

The Problem: You cool your reaction mixture, and instead of white crystals, a second liquid layer (an oil) forms at the bottom. The Cause: The "Oiling Out" limit (liquid-liquid phase separation boundary) is hit before the solubility curve (solid-liquid boundary). This is common with isopropyl derivatives due to their lower melting points.

Rescue Protocol: The "Re-Heat and Seed" Method

Do not attempt to freeze the oil. It will likely form an amorphous glass, not a crystal.

  • Re-dissolve: Heat the mixture back to reflux until the oil layer disappears and the solution is homogeneous.

  • Adjust Solvent Ratio: Add slightly more of the good solvent (e.g., Ethanol or EtOAc) to move the system away from the phase separation boundary.

  • The Critical Step (Seeding):

    • Cool the solution very slowly to just below the saturation point (warm, not cold).

    • Add a "seed crystal" of the pure product.

    • Tip: If you have no seed, dip a glass rod in the solution, let it dry/evaporate in air until a micro-crystal forms on the tip, then re-insert it.

  • Controlled Cooling: Wrap the flask in cotton or place it in a warm water bath and let it cool to room temperature over 2-3 hours. Agitation is the enemy here—do not stir.

OilingOut Start Problem: Product Oils Out Reheat 1. Reheat to Reflux (Homogeneous Solution) Start->Reheat SolventAdj 2. Add 10-20% more Polar Solvent (Solubilizer) Reheat->SolventAdj Seed 3. Cool to Warm & Add Seed Crystal SolventAdj->Seed Decision Did Crystals Form? Seed->Decision Success Filter & Wash Decision->Success Yes Fail Oil Persists Decision->Fail No AltRoute Switch Strategy: Acid-Base Extraction (See Module 3) Fail->AltRoute

Figure 2: Decision tree for remediating phase separation (oiling out) during crystallization.

Module 3: Advanced Purification (Acid-Base Manipulation)

If recrystallization fails, utilize the basicity of the N4 nitrogen. 1-substituted-1,2,4-triazoles are weak bases (pKa of conjugate acid ~2.2 - 3.0).

Protocol: Chemical Purification

This method separates your triazole from neutral impurities (starting materials) and acidic byproducts.

  • Dissolution: Dissolve the crude organic oil in an immiscible organic solvent (e.g., Ethyl Acetate or DCM).

  • Extraction (Salt Formation):

    • Extract the organic layer with 1M HCl (aq) .

    • Chemistry: The triazole protonates at N4, becoming water-soluble

      
      .
      
    • Separation: Keep the Aqueous layer. Discard the organic layer (contains non-basic impurities).

  • Neutralization (Free Base Recovery):

    • Cool the aqueous layer to 0°C.

    • Slowly basify with 6M NaOH or saturated NaHCO₃ until pH > 10.

    • Observation: The product will precipitate or oil out as the free base.

  • Recovery: Extract the now-cloudy aqueous mixture with DCM (3x), dry over Na₂SO₄, and evaporate.

Frequently Asked Questions (FAQ)

Q1: Why is my 1-isopropyl-1,2,4-triazole soluble in water? A: Even with the isopropyl group, the 1,2,4-triazole ring is highly polar. The three nitrogen atoms create a high dipole moment and accept hydrogen bonds from water. To decrease water solubility for extraction, "salt out" the aqueous phase by adding solid NaCl until saturated.

Q2: I cannot get the solid to precipitate; it stays in the mother liquor. What now? A: You likely used too much solvent or a solvent that is "too good" (like pure Ethanol).

  • Fix: Evaporate to dryness. Redissolve in a minimum amount of Isopropyl Acetate (IPAc) or Toluene at reflux. These solvents have steeper solubility curves than alcohols for this class of compounds.

Q3: Can I purify via salt crystallization instead of the free base? A: Yes. If the free base is an intractable oil, convert it to the Nitrate or Oxalate salt.

  • Protocol: Dissolve the oil in dry ether/EtOAc. Add dropwise concentrated Nitric acid or Oxalic acid dissolved in acetone. The salt often crystallizes instantly with a much higher melting point than the free base.

Q4: My product has a yellow/brown color. How do I remove it? A: Triazoles often trap trace oxidative impurities.

  • Fix: Dissolve in boiling Ethanol, add Activated Charcoal , stir for 15 minutes, and filter through Celite while hot. Then proceed with crystallization.[1]

References

  • Solubility of 1H-1,2,4-triazole. Solubility of Things. Retrieved from

  • Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. ChemicalBook. Retrieved from

  • Purification of 1,2,4-Triazole Salts (Technical Support). BenchChem. Retrieved from

  • Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives... Synthesis, Structure, and Properties. National Institutes of Health (PMC). Retrieved from (Note: Cited for general triazole alkylation/purification logic).

  • Hansen Solubility Parameters. Hansen-Solubility. Retrieved from

Sources

Optimization

Preventing regioisomer formation in 1-substituted 1,2,4-triazole synthesis

This technical guide is structured as a Tier 3 Support resource for medicinal chemists and process engineers. It addresses the critical challenge of regioselectivity in 1,2,4-triazole synthesis, specifically focusing on...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a Tier 3 Support resource for medicinal chemists and process engineers. It addresses the critical challenge of regioselectivity in 1,2,4-triazole synthesis, specifically focusing on the suppression of the undesired N4-isomer during the synthesis of 1-substituted derivatives.

Topic: Preventing Regioisomer Formation (N1 vs. N4 Selectivity) Ticket Priority: High (Impacts Yield & Purity) Agent: Senior Application Scientist

Diagnostic & Triage: "Which isomer do I have?"

Before optimizing the reaction, you must confirm the identity of your current product. The most common failure mode in direct alkylation is the formation of the N4-isomer (symmetric) alongside the desired N1-isomer (asymmetric).

Q: How can I rapidly distinguish N1-substituted from N4-substituted 1,2,4-triazoles using NMR?

A: The most reliable diagnostic is molecular symmetry .

FeatureN1-Substituted (Desired) N4-Substituted (Undesired)
Symmetry Asymmetric (

)
Symmetric (

)
¹H NMR (Triazole Ring) Two distinct singlets. The protons at C3 and C5 are in different electronic environments.One singlet. The protons at C3 and C5 are chemically equivalent.
¹³C NMR Two distinct peaks for the triazole ring carbons.One single peak for the triazole ring carbons.
Polarity (TLC) Generally less polar (higher

).
Generally more polar (lower

) due to higher dipole moment.

Tech Note: In N1-substituted triazoles, the C5 proton (adjacent to the N1-substituent) typically shifts downfield relative to C3, but this can vary with solvents. Symmetry is the only absolute confirmation.

Root Cause Analysis: The Mechanism of Regioisomer Formation

To prevent the impurity, you must understand its origin. The 1,2,4-triazole ring exists in a tautomeric equilibrium.

Q: Why does the N4 isomer form even though N1 is thermodynamically favored?

A: The formation of the N4 isomer is often a result of kinetic control or specific coordination effects.

  • Tautomerism: Unsubstituted 1,2,4-triazole exists primarily as the

    
    -tautomer. However, the anion formed upon deprotonation is an ambident nucleophile.
    
  • Sterics vs. Electronics: The N1 nitrogen is more nucleophilic but also more sterically hindered if the electrophile is bulky. The N4 position, while less nucleophilic, is less hindered and can be accessible in specific solvent cages or with specific counter-ions.

  • Alkylation Pathway:

    • N1-Alkylation (Major): Thermodynamically stable product.

    • N4-Alkylation (Minor): Often forms 10-15% of the mixture under non-optimized conditions.

    • N2-Alkylation: In 1-substituted synthesis, N2 is equivalent to N1 before substitution. Once substituted, N2-alkylation would lead to a quaternary salt (1,2-disubstituted), which is rare under standard basic conditions.

Visualizing the Pathway

TriazoleAlkylation Triazole 1H-1,2,4-Triazole (Tautomeric Mix) Anion Triazolate Anion (Ambident Nucleophile) Triazole->Anion Base (Deprotonation) TS_N1 TS: N1 Attack (Favored) Anion->TS_N1 Electrophile (R-X) TS_N4 TS: N4 Attack (Competes) Anion->TS_N4 Steric Bulk / Solvent Effect Prod_N1 1-Substituted (Major Product) Asymmetric TS_N1->Prod_N1 Thermodynamic Path Prod_N4 4-Substituted (Minor Impurity) Symmetric TS_N4->Prod_N4 Kinetic Leakage

Caption: Reaction pathway showing the bifurcation of the triazolate anion into N1 (desired) and N4 (undesired) alkylation products.

Troubleshooting & Optimization Guides

Scenario A: "I must use direct alkylation (cost/availability)."

Issue: You are alkylating 1,2,4-triazole with an alkyl halide and getting ~80:20 N1:N4 ratio. Solution: Switch to the DBU/THF System .

Research indicates that the counter-ion and solvent play a massive role. Metal cations (


, 

) can coordinate to N2/N4, influencing the approach of the electrophile. Using a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) avoids metal coordination and enhances N1 selectivity, often boosting the ratio to >90:10 or 95:5.
Protocol 1: High-Selectivity Alkylation (DBU Method)

Ref: Adapted from Merck Process Research [1]

Reagents:

  • 1,2,4-Triazole (1.0 equiv)

  • Alkyl Halide (R-X) (1.0 equiv)

  • DBU (1.0 equiv)

  • THF (Anhydrous, 10-15 volumes)

Steps:

  • Dissolution: Dissolve 1,2,4-triazole in anhydrous THF at room temperature.

  • Base Addition: Add DBU dropwise. The solution may warm slightly. Stir for 15 minutes to ensure deprotonation (formation of the DBU-H+ triazolate salt).

  • Alkylation: Add the Alkyl Halide dropwise.

  • Reaction: Stir at room temperature. Heating is rarely needed and may increase N4 formation (entropy favors the mixture). Monitor by TLC/HPLC.

  • Workup:

    • The DBU-hydrohalide salt often precipitates or can be washed out with water.

    • Concentrate the organic layer.[1]

    • Purification: If N4 is present, use flash chromatography. The N1 isomer usually elutes after the N4 isomer in non-polar systems (check specific

      
       as this can invert based on the R-group polarity, but symmetry rules in NMR always apply).
      
Scenario B: "I cannot tolerate ANY N4 isomer (Pharma/GMP)."

Issue: Purification of isomers is too expensive or difficult on a large scale. Solution: Abandon alkylation. Use De Novo Synthesis (Cyclization) .

By constructing the triazole ring onto the hydrazine, you lock the regiochemistry. The R-group is attached to the hydrazine nitrogen before the ring closes, making N4 formation mechanistically impossible (unless the hydrazine itself is 1,2-disubstituted, which is not the case for primary R-NH-NH2).

Protocol 2: Regiospecific Cyclization (The "Einhorn-Brunner" Variation)

Ref: Standard methodology for regiospecific triazoles [2, 3]

Reagents:

  • Monosubstituted Hydrazine (

    
    ) (1.0 equiv)
    
  • Formamidine Acetate (or Triethyl Orthoformate + Ammonium Acetate) (1.2 - 2.0 equiv)

  • Solvent: Ethanol or Acetic Acid (depending on solubility)

Steps:

  • Setup: Suspend the hydrazine salt in the solvent.

  • Reagent Addition: Add Formamidine Acetate.

  • Cyclization: Reflux for 4–12 hours.

    • Mechanism:[2][3] The hydrazine attacks the formamidine carbon, followed by cyclization and loss of ammonia.

  • Workup: Evaporate solvent. Neutralize if necessary. Recrystallize.

  • Result: Exclusive N1-substituted product.

Decision Matrix: Choosing the Right Method

Use this logic flow to select the experimental path for your specific molecule.

DecisionTree Start Start: Synthesis of 1-Substituted 1,2,4-Triazole Q1 Is the R-Hydrazine commercially available? Start->Q1 Q2 Is the R-Halide (Electrophile) cheap & available? Q1->Q2 No Route_DeNovo Route B: De Novo Cyclization (Hydrazine + Formamidine) Q1->Route_DeNovo Yes (High Purity Req) Route_Alkylation Route A: Direct Alkylation (Use DBU/THF) Q2->Route_Alkylation Yes Eval_Purification Can you separate isomers (Chromatography/Distillation)? Route_Alkylation->Eval_Purification Eval_Purification->Route_Alkylation Yes (Acceptable Yield Loss) Eval_Purification->Route_DeNovo No (Must Synthesize Hydrazine First)

Caption: Decision matrix for selecting between direct alkylation and de novo cyclization based on reagent availability and purity requirements.

Frequently Asked Questions (FAQ)

Q: Can I convert the N4-isomer back to the N1-isomer? A: Generally, no. While triazolium salts can sometimes rearrange under harsh thermal conditions (the "Dimroth rearrangement" type logic), for simple alkyl triazoles, the N1 and N4 isomers are stable. It is more efficient to prevent N4 formation or remove it than to attempt isomerization.

Q: I see a "1,2-isomer" mentioned in literature. Is this real? A: In 1-substituted triazoles, the 2-position is the nitrogen adjacent to the substituent. Alkylation at N2 of a 1-substituted triazole yields a 1,2-disubstituted triazolium salt . This is an over-alkylation byproduct, not a neutral regioisomer. If you see this, you are likely using too much alkylating agent or running the reaction too hot.

Q: Does the steric bulk of my R-group affect the N1:N4 ratio? A: Yes. Extremely bulky alkylating agents (e.g., trityl chloride) may favor N4 alkylation slightly more than linear alkyl halides because the N1 position is flanked by C5-H, whereas N4 is flanked by two C-H bonds, but the "cone angle" of approach can differ. However, electronic effects usually dominate; N1 remains the major product in most cases.

References

  • Bulger, P. G., et al. (2000).[4] Regioselective alkylation of 1,2,4-triazole. Tetrahedron Letters, 41(8), 1297-1301.

    • Establishes the DBU/THF protocol for ~9:1 N1:N4 selectivity.
  • Castanedo, G. M., et al. (2011).[3][5][6] Rapid and Highly Regioselective Synthesis of 1,2,4-Triazoles. The Journal of Organic Chemistry, 76(4), 1177–1179.

    • Details the de novo synthesis
  • Shelke, G. M., et al. (2015).[5] A Simple, Efficient, and Mild Method for the Synthesis of Substituted 1,2,4-Triazoles from Hydrazines and Formamide. Synlett, 26(03), 404-407.

    • Provides microwave-assisted protocols for cycliz

Sources

Troubleshooting

Technical Support Center: Stability of [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol

Welcome to the technical support center for [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability under basic conditions. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the integrity of your results.

Introduction

[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol is a key intermediate and building block in the synthesis of various pharmaceutical and agrochemical compounds. The 1,2,4-triazole ring system is known for its general stability; however, the presence of a hydroxymethyl group and an N-alkyl substituent introduces potential reactive sites that can be susceptible to degradation under certain experimental conditions, particularly in the presence of bases. Understanding the stability profile of this molecule is critical for reaction optimization, impurity profiling, and ensuring the quality of your final products.

Frequently Asked Questions (FAQs)

Q1: Is the 1,2,4-triazole ring of [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol stable under basic conditions?

A1: The 1,2,4-triazole ring is an aromatic heterocycle and is generally considered stable under typical basic conditions (e.g., organic bases like triethylamine, or dilute aqueous inorganic bases at ambient temperature). However, under harsh basic conditions, such as elevated temperatures in the presence of strong bases (e.g., concentrated NaOH or KOH), the ring may be susceptible to degradation or rearrangement.[1]

Q2: What are the most likely degradation pathways for [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol in a basic medium?

A2: The primary points of reactivity under basic conditions are the hydroxymethyl group and potentially the triazole ring itself under more forcing conditions. The most probable degradation pathways include:

  • Oxidation of the hydroxymethyl group: In the presence of an oxidizing agent, the primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. This can sometimes be catalyzed by a base.

  • Dehydration: Although less common for primary alcohols unless activated, elimination of water from the hydroxymethyl group to form a reactive exocyclic methylene intermediate is a possibility under certain conditions.

  • Dimroth Rearrangement: Under specific, often harsh, basic (or acidic) conditions, N-alkylated triazoles can undergo a Dimroth rearrangement, where the exocyclic nitrogen and its substituent exchange with a ring nitrogen.[1][2][3]

Q3: Can the N-isopropyl group influence the stability of the molecule?

A3: Yes, the N-isopropyl group can influence the molecule's stability and reactivity. The electron-donating nature of the isopropyl group can increase the electron density of the triazole ring, potentially affecting its susceptibility to certain reactions. Furthermore, the steric bulk of the isopropyl group may hinder or favor certain intermolecular reactions.

Q4: I am observing an unexpected peak in my HPLC analysis after treating my compound with a base. What could it be?

A4: An unexpected peak could be a degradation product. The most likely candidates, depending on your specific reaction conditions, would be the oxidized aldehyde or carboxylic acid derivatives of your starting material, or a product of a rearrangement reaction. It is crucial to characterize this impurity using techniques like LC-MS/MS or NMR to confirm its structure.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during experiments with [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol under basic conditions.

Issue 1: Low Yield or Complete Loss of Starting Material

If you observe a significant decrease in the concentration of your starting material after treatment with a base, consider the following:

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Degradation of the molecule 1. Re-evaluate the strength of the base: If possible, use a milder base. 2. Lower the reaction temperature: Many degradation reactions are accelerated at higher temperatures. 3. Reduce the reaction time: Monitor the reaction closely and quench it as soon as the desired transformation is complete. 4. Degas your solvent: The presence of oxygen can promote oxidative degradation of the hydroxymethyl group.
High water content in the reaction For non-aqueous reactions, ensure all reagents and solvents are anhydrous. Water can participate in certain degradation pathways.
Incorrect work-up procedure Ensure that the pH is adjusted appropriately during work-up to prevent degradation of the product.
Issue 2: Formation of an Unidentified Impurity

The appearance of new peaks in your analytical chromatogram indicates the formation of byproducts.

Workflow for Impurity Identification:

Caption: Workflow for the identification of unknown impurities.

Potential Impurities and their Characteristics:

Potential Impurity Expected Mass Change Key Analytical Features
Aldehyde -2 DaAppearance of an aldehyde proton signal (~9-10 ppm) in 1H NMR.
Carboxylic Acid +14 DaAppearance of a carboxylic acid proton signal (>10 ppm, often broad) in 1H NMR; change in polarity.
Dimroth Rearrangement Product 0 Da (isomer)Significant changes in the 1H and 13C NMR chemical shifts of the triazole ring protons and carbons.

Experimental Protocols

Protocol 1: General Stability Assessment under Basic Conditions

This protocol outlines a method to assess the stability of [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol in a basic solution over time.

Materials:

  • [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol

  • Aqueous sodium hydroxide solution (e.g., 0.1 M, 1 M)

  • Organic solvent (e.g., acetonitrile or methanol, HPLC grade)

  • HPLC or LC-MS/MS system with a suitable C18 column

Procedure:

  • Prepare a stock solution of the test compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).

  • In a series of vials, add a specific volume of the stock solution and the aqueous basic solution to achieve the desired final concentration of the compound and the base.

  • Incubate the vials at a controlled temperature (e.g., room temperature, 50 °C).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quench the reaction by neutralizing the aliquot with an equivalent amount of a suitable acid (e.g., HCl).

  • Dilute the quenched aliquot with the mobile phase to a suitable concentration for analysis.

  • Analyze the samples by a validated stability-indicating HPLC or LC-MS/MS method to determine the concentration of the parent compound and detect any degradation products.[4][5][6][7]

Data Analysis:

  • Plot the percentage of the parent compound remaining against time for each condition.

  • If degradation is observed, calculate the degradation rate constant and the half-life of the compound under those conditions.

Protocol 2: Monitoring for Oxidation Products

This protocol focuses on detecting the formation of aldehyde or carboxylic acid derivatives.

Analytical Technique: LC-MS/MS is the preferred method for its sensitivity and ability to provide molecular weight information.

LC-MS/MS Parameters (General Guidance):

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Monitoring: Use Selected Ion Monitoring (SIM) for the expected m/z of the parent compound and its potential oxidized products.

Caption: Workflow for monitoring oxidation byproducts using LC-MS/MS.

Potential Degradation Pathways

Base-Catalyzed Oxidation of the Hydroxymethyl Group

While not always spontaneous, the presence of a base can facilitate the oxidation of the primary alcohol, especially if an oxidant is present.

Oxidation_Pathway mol1 [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol mol2 [1-(propan-2-yl)-1H-1,2,4-triazole-5-carbaldehyde mol1->mol2 [O] Base mol3 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylic acid mol2->mol3 [O] Base

Caption: Potential oxidation pathway of the hydroxymethyl group.

Dimroth Rearrangement

This is an isomerization reaction that can occur under more forcing basic (or acidic) conditions, leading to a thermodynamically more stable isomer.

Dimroth_Rearrangement mol1 [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol intermediate Open-chain intermediate mol1->intermediate Ring Opening (Base) mol2 [4-(propan-2-yl)-4H-1,2,4-triazol-5-yl]methanol intermediate->mol2 Ring Closure

Caption: Simplified representation of a potential Dimroth rearrangement.

References

  • Rashad, A. E., Abdel-Megeid, F. M. E., Abdel-Megid, M., El Malah, T., & Shamroukh, A. H. (2026). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Current Organic Chemistry, 30(4), 233-244. [Link]

  • Star Chemistry. (2025, September 21). The Dimroth Rearrangement: A Comprehensive Analysis. [Link]

  • Wikipedia. (n.d.). Dimroth rearrangement. [Link]

  • Bode, M. L., & Rovis, T. (2007). N-Heterocyclic Carbene-Catalyzed Oxidations. Accounts of chemical research, 40(11), 1121-1130. [Link]

  • Su, F., Yin, S., Zhao, X., Liang, S., Liu, Y., Sun, B., Tian, H., & Li, N. (2022). Base‐Catalyzed One‐Pot Elimination and N‐Alkylation of 3‐Alkyl‐3‐hydroxyisoindolin‐1‐ones. Chemistry – An Asian Journal, 17(15), e202200459. [Link]

  • Ples, L., & Vrabel, M. (2020). Bioorthogonal Reaction of N1-alkyl 1,2,4-Triazinium Salts. ChemRxiv. [Link]

  • Vrabel, M. (2026, January 6). Bioorthogonal Reaction of N1-alkyl 1,2,4-Triazinium Salts. ResearchGate. [Link]

  • Hamed, A. A., El-Ashry, E. H., Zeid, I. F., & Badr, H. F. (2008). The Dimroth rearrangement: synthesis and interconversion of isomeric triazolothienopyrimidines. Journal of Chemical Research, 2008(8), 443-447. [Link]

  • Seye, M., & Ndiaye, B. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A, 1562, 123-127. [Link]

  • Utkina, E. N., & Zevatskiy, Y. E. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57(5), 443-461. [Link]

  • Rothenberg, G., & Sasson, Y. (1996). Efficient, Ecologically Benign, Aerobic Oxidation of Alcohols. The Journal of Organic Chemistry, 61(23), 8348-8350. [Link]

  • EPA. (n.d.). Mefentrifluconazole Degradate 1,2,4-triazole 49762553. [Link]

  • Seye, M., & Ndiaye, B. (2018). Validation of an analytical method for 1,2,4-triazole in soil using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and monitoring of propiconazole degradation in a batch study. ResearchGate. [Link]

  • Larsen, C. H., & Gentry, E. C. (2014). A base-catalyzed approach for the anti-Markovnikov hydration of styrene derivatives. Beilstein journal of organic chemistry, 10, 1858-1864. [Link]

  • SIELC Technologies. (2024, January 15). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. [Link]

  • Introduction to Organic Chemistry. (n.d.). 12.5. Reaction: Elimination of H-OH (Dehydration). [Link]

  • AWS. (n.d.). Catalytic Oxidation of Alcohols: A Review from the Perspective of Green Chemistry. [https://www.aw PUBLICATIONS.com/uploads/1/2/9/4/12942128/catalytic_oxidation_of_alcohols.pdf]([Link] PUBLICATIONS.com/uploads/1/2/9/4/12942128/catalytic_oxidation_of_alcohols.pdf)

  • Anastassiades, M., & EURL-SRM. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry (DMS). [Link]

  • Ashenhurst, J. (2015, April 16). Elimination Reactions of Alcohols. Master Organic Chemistry. [Link]

  • Schmidt, S., & de Miranda, A. S. (2020). Biocatalytic Oxidation of Alcohols. Catalysts, 10(8), 923. [Link]

  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • SciSpace. (n.d.). Quaternary 4-Amino-1,2,4-triazolium Salts: Crystal Structures of Ionic Liquids and N-Heterocyclic Carbene (NHC) Complexes. [Link]

  • Dalal Institute. (n.d.). Elimination Reactions. [Link]

  • El-Gazzar, A. B. A., & Hafez, H. N. (2018). Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities. Mini-Reviews in Organic Chemistry, 15(4), 284-303. [Link]_of_124-Triazoles_Synthesis_Reactivity_and_Biological_Activities)

Sources

Optimization

Technical Support Center: Purification of 5-Hydroxymethyl-1-isopropyl-1,2,4-triazole

Status: Operational Ticket ID: TRZ-ISO-005 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Purifying 5-hydroxymethyl-1-isopropyl-1,2,4-triazole presents a unique set of cha...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: TRZ-ISO-005 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Purifying 5-hydroxymethyl-1-isopropyl-1,2,4-triazole presents a unique set of challenges due to the amphoteric nature of the triazole ring and the polarity of the hydroxymethyl group. The critical quality attribute (CQA) most often compromised is regioisomeric purity . During synthesis—typically via alkylation of a triazole precursor or cyclization—the formation of the N2-isomer is a persistent competitive pathway.

This guide provides a self-validating workflow to remove regioisomers, inorganic salts, and reaction byproducts to achieve pharmaceutical-grade purity (>98%).

Module 1: The Regioisomer Challenge (N1 vs. N2)

The Problem: In 1,2,4-triazole chemistry, alkylation typically favors the N1 position (thermodynamic product), but the N2 isomer (kinetic product) forms as a significant impurity (ratios often range from 9:1 to 4:1 depending on conditions).

Diagnostic:

  • N1-Isomer (Target): Typically more polar, higher melting point.

  • N2-Isomer (Impurity): Less polar, lower melting point (often an oil), elutes first on silica.

Protocol A: Separation via Flash Chromatography (R&D Scale)

Recommended for <10g batches or initial purification.

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).

    • Gradient: Start at 100% DCM

      
       95:5 DCM:MeOH.
      
  • Loading: Dissolve crude oil in minimum DCM. If solubility is poor, use a DCM/MeOH (9:1) mixture for loading.[1]

  • Elution Order:

    • Fraction 1 (Impurity): N2-isopropyl isomer (Higher

      
      ).
      
    • Fraction 2 (Target): 5-hydroxymethyl-1-isopropyl-1,2,4-triazole.

Protocol B: Selective Recrystallization (Process Scale)

Recommended for >10g batches.

The N1 isomer generally possesses a more stable crystal lattice due to better hydrogen bonding capabilities compared to the N2 isomer.

ParameterSpecification
Primary Solvent Ethyl Acetate (EtOAc) or Isopropyl Alcohol (IPA)
Anti-Solvent n-Heptane or Hexane
Temperature Ramp Reflux

Ambient

0°C

Step-by-Step:

  • Dissolve the crude solid in hot EtOAc (approx. 5 mL per gram).

  • If the solution is dark, treat with activated carbon (see Module 3) and filter while hot.

  • Slowly add n-Heptane dropwise at reflux until persistent cloudiness appears.

  • Add a minimal amount of EtOAc to clarify the solution.

  • Critical Step: Turn off heat and allow the flask to cool to room temperature undisturbed for 4 hours. Rapid cooling traps the N2 oil.

  • Chill to 0–4°C for 2 hours.

  • Filter and wash with cold 1:1 EtOAc:Heptane.

Module 2: Removing "Sticky" Chemical Impurities

The Problem: The product appears as a viscous yellow oil that refuses to crystallize ("oiling out"). This is caused by residual solvents (DMF/DMSO) or oligomeric byproducts preventing lattice formation.

Troubleshooting Workflow:

PurificationLogic Start Issue: Product is an Oil CheckSolvent Check Residual Solvent (NMR) Start->CheckSolvent HighBoiler Detected DMF/DMSO? CheckSolvent->HighBoiler Azeotrope Azeotropic Distillation (w/ Toluene or Xylene) HighBoiler->Azeotrope Yes SaltForm Salt Formation Strategy (HCl or Oxalate) HighBoiler->SaltForm No (Purity issue) Azeotrope->SaltForm If still oily FreeBase Neutralization & Recrystallization SaltForm->FreeBase Isolate Solid Salt

The "Salt Switch" Technique

If the neutral alcohol refuses to crystallize, convert it to a salt to force purification.

  • Dissolution: Dissolve the crude oil in dry Ethanol or IPA.

  • Acidification: Bubble dry HCl gas or add 1.1 equivalents of HCl in Dioxane/Ether.

  • Precipitation: The hydrochloride salt of the triazole is highly polar and will precipitate immediately, leaving non-basic impurities (tars, neutral side products) in solution.

  • Filtration: Collect the salt.

  • Liberation: Resuspend the salt in water, neutralize with saturated NaHCO₃ to pH 8, and extract with EtOAc (5x) or n-Butanol (continuous extraction).

Module 3: Trace Metal & Color Removal

The Problem: Triazoles are excellent ligands for transition metals (Cu, Pd, Zn) used in catalysis. Residual metals cause colored products (green/blue/grey) and fail ICH Q3D guidelines.

Protocol:

  • Scavenger Resins:

    • Dissolve product in MeOH.

    • Add QuadraPure™ TU (Thiourea) or equivalent resin (10% w/w relative to product).

    • Stir at 40°C for 4 hours.

    • Filter to remove resin.

  • Chelating Wash (Liquid-Liquid):

    • Dissolve product in EtOAc.

    • Wash with 10% aqueous EDTA solution (pH adjusted to 7–8).

    • Note: Do not use acidic washes, as the triazole will protonate and move into the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: My product yield is low after recrystallization. Where is it? A: The hydroxymethyl group makes this compound water-soluble and somewhat soluble in polar organic solvents.

  • Fix: Check the mother liquor. Evaporate it to dryness. If significant product remains, run a second crop using a more non-polar system (e.g., IPA/Hexane instead of EtOAc).

  • Warning: Do not wash the filter cake with pure alcohol; use a pre-chilled solvent mixture rich in anti-solvent.

Q2: How do I distinguish the N1 and N2 isomers by NMR? A:

  • N1-Isopropyl (Target): The methine proton of the isopropyl group (

    
    ) typically appears around 4.6–4.8 ppm . The triazole ring protons (C3-H) are distinct singlets.
    
  • N2-Isopropyl (Impurity): The isopropyl methine is often shifted downfield (deshielded) or appears as a broader multiplet depending on the solvent. The symmetry of the N2-isomer (if 3,5-substituted) or lack thereof provides distinct splitting patterns.

  • Reference: 1,2,4-triazole alkylation regioselectivity is well-documented to show distinct shifts for N1 vs N2 alkylation [1, 2].

Q3: Can I use distillation? A: Generally, no . Hydroxymethyl triazoles have high boiling points and are prone to thermal decomposition (dehydration to the alkene or oxidation) before distilling. Vacuum sublimation might work for small analytical samples, but it is not scalable.

Q4: The product is hygroscopic. How do I handle this? A: The hydroxymethyl group and the triazole nitrogen can form hydrogen bonds with atmospheric water.

  • Storage: Store under Argon/Nitrogen in a desiccator.

  • Drying: Dry in a vacuum oven at 40–50°C with

    
     as a desiccant for at least 24 hours before weighing for stoichiometry.
    

References

  • Regioselectivity in 1,2,4-Triazole Alkylation

    • Source: Joule, J. A.; Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010.[2]

    • Context: Confirms N1 alkylation preference (approx 9:1) and separation feasibility via chromatography.[2][3][4]

    • 2

  • Purification of Hydrophilic Triazoles

    • Source: BenchChem Technical Support, "Purific
    • Context: Methodologies for handling ionic/polar triazole species and salt formation strategies.[3]

    • 5[1][3][4][6][7][8][9][10]

  • Synthesis and Properties of 1,2,4-Triazoles

    • Source: Frontiers in Chemistry, "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review."
    • Context: Detailed review of synthetic routes and impurity profiles (isomers, metal c
    • 9

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic Properties of Triazole Methanol Derivatives

Welcome to the Advanced Formulation & Solid-State Support Center. As a Senior Application Scientist, I have structured this guide to move beyond basic handling instructions, providing you with the mechanistic causality b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation & Solid-State Support Center. As a Senior Application Scientist, I have structured this guide to move beyond basic handling instructions, providing you with the mechanistic causality behind moisture-induced failures in triazole methanol derivatives (such as fluconazole and voriconazole) and self-validating engineering workflows to overcome them.

Part 1: Diagnostic Desk – Troubleshooting Solid-State Failures

Q1: During the storage of our fluconazole API, we observe severe caking and a drop in dissolution rates. What is the mechanistic cause, and how can we prevent it?

Root Cause Analysis: The caking and reduced dissolution are symptomatic of a moisture-induced polymorphic transition.1[1]. At elevated relative humidity (>60% RH), water molecules penetrate the crystal lattice and form robust hydrogen bonds with the hydroxyl oxygen atom and the N3/N6 atoms of the triazole ring[2]. This triggers a phase transition from Polymorph III to Fluconazole Monohydrate, which exhibits significantly lower aqueous solubility and poor flowability[1],[2].

Corrective Action: To prevent this, strictly control environmental humidity during storage (RH < 25%). Furthermore, avoid aqueous granulation processes during tablet formulation; instead, employ non-aqueous processing (e.g., using dry mixing or non-aqueous solvents like isopropyl alcohol) to stabilize Polymorph III[1].

Q2: We are formulating voriconazole for a dry powder inhaler (DPI), but moisture sorption is causing particle agglomeration and reducing the fine particle fraction (FPF). How do we mitigate this?

Root Cause Analysis: Voriconazole is prone to moisture sorption, which induces capillary forces between particles. These forces create liquid bridges that lead to severe agglomeration, destroying the aerodynamic properties required for deep lung deposition[3].

Corrective Action: 3[3]. Leucine migrates to the surface of the droplet during the spray-drying process, forming a hydrophobic shell around the voriconazole core. This shell drastically reduces moisture sensitivity (keeping moisture sorption <1.2% w/w between 0-90% RH) and prevents inter-particulate capillary bridging, increasing the FPF to over 43%[3].

Q3: Direct compression of our triazole derivative is failing due to poor tabletability and high hygroscopicity. Is there a crystal engineering approach to solve both issues simultaneously?

Root Cause Analysis: Hygroscopic APIs often exhibit poor mechanical properties because moisture disrupts the crystal lattice, leading to erratic plastic deformation and sticking to punch faces[4].

Corrective Action: 5[5]. By pairing the triazole API with a suitable co-former (e.g., benzoic acid or hydroxybenzoic acids), you saturate the hydrogen-bonding sites (specifically the triazolyl nitrogen atoms) that would otherwise interact with atmospheric water[4],[2]. For example, a fluconazole-benzoic acid (FLZ-BA) co-crystal alters the crystal packing arrangement, blocking water ingress, and introduces slip planes that enhance plastic deformation during compression[4].

Part 2: Quantitative Data Analytics

The following table summarizes the solid-state moisture profiling of key triazole derivatives to guide your formulation choices.

CompoundSolid-State FormMoisture Sorption / HygroscopicityMechanistic ConsequenceMitigation Strategy
Fluconazole Polymorph IIIHigh (>60% RH triggers uptake)Conversion to Monohydrate (Lower bioavailability)Non-aqueous processing, Co-crystallization
Voriconazole Amorphous / CrystallineModerate (Induces capillary forces)Particle agglomeration, reduced FPF in DPIsSpray drying with L-leucine shell
Fluconazole-BA Co-crystalLow (Stable up to 75% RH)Retains plastic deformability, prevents cakingN/A (Serves as the optimized form)

Part 3: Engineering Workflows & Self-Validating Protocols

Protocol A: Solvent Evaporation Co-Crystallization of Fluconazole

Objective: To synthesize a low-hygroscopicity fluconazole-benzoic acid (FLZ-BA) co-crystal for direct compression.

  • Molar Balancing: Weigh equimolar amounts (1:1 ratio) of Fluconazole and Benzoic Acid.

  • Solvent Dissolution: Dissolve the mixture completely in a minimum volume of a highly volatile organic solvent (e.g., Methanol or Ethanol) under continuous magnetic stirring at 25°C. Causality: Complete dissolution ensures molecular-level mixing, preventing physical mixtures.

  • Controlled Evaporation: Transfer the solution to a petri dish and allow the solvent to evaporate slowly at ambient temperature (25°C) inside a fume hood for 48-72 hours.

  • Harvesting: Carefully scrape the resulting co-crystals and dry them in a vacuum desiccator for 24 hours to remove residual solvent.

  • Self-Validating Checkpoint: Perform Differential Scanning Calorimetry (DSC). The protocol is successful only if the thermogram displays a single, sharp endothermic melting peak that is distinct from the melting points of both pure Fluconazole and pure Benzoic Acid. If multiple peaks appear, the product is a physical mixture, and the dissolution step must be repeated.

Protocol B: Non-Aqueous Granulation for Moisture-Sensitive Triazoles

Objective: To granulate Fluconazole Polymorph III without triggering a transition to the monohydrate form.

  • Dry Mixing: Sift Fluconazole Polymorph III, dibasic calcium phosphate, and sodium starch glycolate through a 600-micron sieve. Blend in a high-shear mixer.

  • Binder Preparation: Dissolve the polymeric binder (e.g., PVP) in 100% Isopropyl Alcohol (IPA). Causality: The strict absence of water prevents hydrogen bonding with the triazole ring.

  • Granulation: Slowly add the non-aqueous binder solution to the dry mix until a suitable granular mass is formed.

  • Drying: Dry the granules in a fluid bed dryer at 40°C until the Loss on Drying (LOD) is <1.0%.

  • Self-Validating Checkpoint: Analyze the final granules using Powder X-Ray Diffraction (PXRD). The diffractogram must perfectly match the reference peaks of anhydrous Polymorph III. The appearance of new peaks signifies moisture contamination during processing.

Part 4: Mechanistic Pathway Visualizations

G API Triazole Methanol API (e.g., Fluconazole Form III) Moisture High Relative Humidity (>60% RH) API->Moisture Exposure Mitigation Crystal Engineering (Co-crystallization) API->Mitigation Formulation Strategy Hydrate Hydrate Formation (Monohydrate) Moisture->Hydrate H-bonding with Triazole N Impact Reduced Bioavailability & Poor Flowability Hydrate->Impact Phase Transition Stable Stable Co-crystal (Low Hygroscopicity) Mitigation->Stable H-bond Saturation

Caption: Pathway of moisture-induced phase transition and mitigation via co-crystallization.

Workflow Step1 Step 1: API & Co-former Selection Fluconazole + Benzoic Acid Step2 Step 2: Dissolution Dissolve in Methanol/Ethanol Step1->Step2 Step3 Step 3: Solvent Evaporation Controlled evaporation at 25°C Step2->Step3 Step4 Step 4: Characterization DSC, PXRD, DVS Analysis Step3->Step4 Step5 Step5 Step4->Step5

Caption: Step-by-step workflow for the co-crystallization of triazole derivatives.

Part 5: References

  • Title: Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals Source: PMC / NIH URL:

  • Title: Development and Evaluation of Fluconazole Co-Crystal for Improved Solubility and Mechanical Properties Source: PMC / NIH URL:

  • Title: WO2011101862A1 - Stabilized fluconazole polymorph iii formulation Source: Google Patents URL:

  • Title: Design, Preparation, Characterization and Evaluation of Five Cocrystal Hydrates of Fluconazole with Hydroxybenzoic Acids Source: MDPI URL:

  • Title: Development of an Inhaled Controlled Release Voriconazole Dry Powder Formulation for the Treatment of Respiratory Fungal Infection Source: ACS Publications URL:

Sources

Optimization

Technical Support Center: NMR Characterization of 1- vs. 2-Isopropyl-1,2,3-Triazole Isomers

Welcome to the Technical Support Center for structural elucidation of heterocyclic compounds. Differentiating between N-alkylated 1,2,3-triazole regioisomers is a common bottleneck in drug discovery and click chemistry w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for structural elucidation of heterocyclic compounds. Differentiating between N-alkylated 1,2,3-triazole regioisomers is a common bottleneck in drug discovery and click chemistry workflows. Alkylation of 1H-1,2,3-triazole typically yields a mixture of 1-alkyl and 2-alkyl regioisomers[1][2]. Because these isomers possess identical masses and similar polarities, Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive tool for distinguishing them.

This guide provides a self-validating framework to troubleshoot and definitively assign the structures of 1-isopropyl-1H-1,2,3-triazole and 2-isopropyl-2H-1,2,3-triazole using 1D and 2D NMR techniques.

Quantitative Data Summary

The fundamental principle for differentiating these isomers lies in their molecular symmetry. The N2 position lies on the


 symmetry axis of the triazole ring. Substitution at N2 preserves this effective symmetry, while substitution at N1 breaks it[3].

Table 1: Expected NMR Chemical Shifts for Isopropyl-1,2,3-Triazole Isomers (in CDCl₃)

Feature1-Isopropyl-1H-1,2,3-triazole (Asymmetric)2-Isopropyl-2H-1,2,3-triazole (Symmetric)
Symmetry None (

)
Effective

¹H NMR (Ring Protons) Two distinct signals (H4, H5)One singlet (H4/H5 equivalent)
¹H Shift (Ring) ~7.7 ppm (H4), ~7.5 ppm (H5)~7.6 ppm (integrates to 2H)
¹H Shift (Isopropyl CH) Septet, ~4.8 - 4.9 ppmSeptet, ~4.8 - 4.9 ppm
¹³C NMR (Ring Carbons) Two distinct peaks (C4, C5)One peak (C4/C5 equivalent)
¹³C Shift (Ring) ~133 ppm (C4), ~124 ppm (C5)~134 ppm
¹⁵N HMBC Correlation Isopropyl CH couples to N1Isopropyl CH couples to N2

Troubleshooting & FAQs

Q1: I see two distinct proton signals in the aromatic region for one of my isolated fractions, but only a single peak for the other. Why does this happen?

Causality & Mechanism: This is the hallmark of the symmetry difference between the two regioisomers. In 2-isopropyl-2H-1,2,3-triazole , the isopropyl group is attached to the central nitrogen (N2). This creates an effective plane of symmetry bisecting the N2 atom and the C4–C5 bond. Consequently, the protons at C4 and C5 reside in identical electronic and magnetic environments, resonating as a single singlet that integrates to two protons[2][3].

Conversely, in 1-isopropyl-1H-1,2,3-triazole , the isopropyl group is attached to N1. This breaks the symmetry of the ring. The H5 proton is adjacent to the substituted nitrogen, while the H4 proton is further away. This distinct electronic environment causes them to resonate at different frequencies (typically ~7.7 ppm for H4 and ~7.5 ppm for H5)[4][5].

Q2: My ¹H NMR spectrum shows a single broad peak in the aromatic region, but I suspect it might be the 1-substituted isomer with overlapping signals due to solvent effects. How can I validate this?

Self-Validating Protocol: Never rely solely on ¹H NMR if peak overlap is suspected (which frequently occurs in polar solvents like DMSO-d₆ or CD₃OD). You must cross-validate with ¹³C NMR .

  • If the compound is the 2-isopropyl isomer , the ¹³C NMR will show exactly one signal for the triazole ring carbons around 134 ppm due to

    
     symmetry.
    
  • If it is the 1-isopropyl isomer with overlapping proton signals, the ¹³C NMR will definitively resolve into two distinct carbon peaks (C4 at ~133 ppm and C5 at ~124 ppm)[4]. The ~9 ppm difference is highly conserved and unaffected by proton overlap.

Q3: I need absolute proof of connectivity for a regulatory filing. Is 1D NMR sufficient?

Expert Insight: While 1D ¹H and ¹³C NMR are usually sufficient for routine laboratory identification, regulatory submissions (like INDs) require absolute proof of atomic connectivity. You should perform a 2D ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) experiment. In the 1-isopropyl isomer, the isopropyl methine proton (CH) will show a strong ³J correlation to the N1 nitrogen. In the 2-isopropyl isomer, the methine proton will correlate exclusively to the N2 nitrogen. Because N1 and N2 have distinctly different ¹⁵N chemical shifts, this provides unambiguous proof of the alkylation site.

Experimental Protocols: Step-by-Step NMR Workflow

To ensure a self-validating system, follow this sequential acquisition protocol.

Step 1: Sample Preparation

  • Dissolve 10–15 mg of the purified triazole fraction in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard. Note: CDCl₃ is preferred over DMSO-d₆ to minimize solvent-induced peak broadening and overlap of the H4/H5 protons.

  • Transfer the solution to a clean, dry 5 mm NMR tube, ensuring a solvent column height of exactly 4-5 cm to optimize magnetic shimming.

Step 2: 1D ¹H NMR Acquisition

  • Acquire a standard ¹H NMR spectrum at 400 MHz or higher (e.g., 16 scans, 2-second relaxation delay).

  • Phase and baseline-correct the spectrum.

  • Integrate the aromatic region (7.0–8.0 ppm) against the isopropyl methine septet (~4.8 ppm, integrates to 1H).

  • Decision Gate: If the aromatic region shows a single peak integrating to 2H, suspect the 2-isopropyl isomer. If it shows two peaks (each integrating to 1H), suspect the 1-isopropyl isomer.

Step 3: 1D ¹³C NMR Validation

  • Acquire a ¹³C{¹H} decoupled spectrum (e.g., 512–1024 scans depending on concentration, 2-second relaxation delay).

  • Analyze the 120–140 ppm region.

  • Validation: Confirm the presence of one peak (~134 ppm) for the 2-isomer, or two peaks (~124 ppm, ~133 ppm) for the 1-isomer[4].

Step 4: 2D ¹H-¹⁵N HMBC (For Ambiguous Cases)

  • Set up a 2D ¹H-¹⁵N HMBC experiment optimized for long-range couplings (typically ³J_{H-N} = 5–8 Hz).

  • Identify the ¹⁵N cross-peaks correlating to the isopropyl methine proton (~4.8 ppm) to map the exact nitrogen connectivity.

Workflow Visualization

NMR_Decision_Tree Start Acquire 1H & 13C NMR of Isopropyl-1,2,3-Triazole H1_Check Check Aromatic Region (7.0 - 8.0 ppm) Start->H1_Check Two_Peaks Two distinct signals (1H each) H1_Check->Two_Peaks One_Peak One singlet (integrates to 2H) H1_Check->One_Peak C13_Check1 Check 13C NMR Two peaks (~124, ~133 ppm) Two_Peaks->C13_Check1 C13_Check2 Check 13C NMR One peak (~134 ppm) One_Peak->C13_Check2 Isomer1 1-Isopropyl-1H-1,2,3-triazole (Asymmetric) C13_Check1->Isomer1 Isomer2 2-Isopropyl-2H-1,2,3-triazole (C2v Symmetric) C13_Check2->Isomer2

Decision tree for identifying 1-isopropyl vs 2-isopropyl 1,2,3-triazole isomers via NMR.

References

  • Creary, X., Anderson, A., Brophy, C., et al. "Method for Assigning Structure of 1,2,3-Triazoles." The Journal of Organic Chemistry, 2012, 77(19), 8756-8761.[Link]

  • Novikov, A. S., et al. "Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers." The Journal of Physical Chemistry A, 2024, 128(17), 3231-3240.[Link]

  • Tomaszewski, Z. "1,2,3-Triazoles." Comprehensive Heterocyclic Chemistry III, 2008, 5, 1-117.[Link]

  • Olofson, R. A., et al. "Alkylation, acylation and silylation of azoles." Tetrahedron, 1992.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison of [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol with fluconazole intermediates

Comparative Guide: [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol vs. Conventional Fluconazole Intermediates Executive Summary: The Shift from N-Alkylation to C-Functionalization In the synthesis of azole antifungals, t...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol vs. Conventional Fluconazole Intermediates

Executive Summary: The Shift from N-Alkylation to C-Functionalization

In the synthesis of azole antifungals, the choice of the triazole building block dictates the synthetic strategy, impurity profile, and final physicochemical properties of the drug.

This guide compares [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol (hereafter referred to as IPT-Methanol ) with the standard 1H-1,2,4-triazole and 2-(2,4-difluorophenyl)oxirane intermediates used in the commercial synthesis of Fluconazole.

  • The Core Distinction:

    • Fluconazole Route (Classical): Relies on N-alkylation of a bare triazole ring. This is atom-economical but suffers from regioselectivity issues (N1 vs. N4 attack), leading to isomeric impurities that require difficult downstream purification.

    • IPT-Methanol Route (Next-Gen/Analog): Utilizes a pre-functionalized scaffold where the N1 position is blocked (isopropyl group) and the C5 position carries a reactive handle (hydroxymethyl). This forces C-functionalization , guaranteeing 100% regiocontrol but introducing steric bulk and altering lipophilicity.

Chemical Profile & Benchmarking

The following table contrasts the physicochemical and reactive properties of IPT-Methanol against the standard Fluconazole precursor (1,2,4-Triazole).

FeatureIPT-Methanol (Target) 1H-1,2,4-Triazole (Standard) Implication for Synthesis
Structure N1-Isopropyl, C5-CH₂OH substitutedUnsubstituted HeterocycleIPT-Methanol prevents isomer formation; Standard requires separation.
Reactive Center Oxygen (Primary Alcohol)Nitrogen (Ring NH)IPT-Methanol acts as an O-nucleophile (or electrophile if activated); Standard is an N-nucleophile.
Regioselectivity Absolute (Locked) Poor (N1:N4 ~ 10:1) Standard route generates ~10% of the inactive 4H-isomer impurity.
Lipophilicity (LogP) ~0.5 (Est.)-0.58IPT-Methanol introduces significant lipophilicity via the isopropyl tail.
Solubility Soluble in MeOH, DCM, EtOAcHighly soluble in H₂O, polar solventsIPT-Methanol is easier to extract from aqueous workups.
Activation Energy High (Requires OH activation)Low (Reacts with epoxides/halides)Standard route is faster; IPT-Methanol requires activation (e.g., Mesylation).

Synthetic Strategy Visualization

The diagrams below illustrate the divergence in synthetic logic. The Standard Route fights against probability (isomerism), while the IPT-Methanol Route leverages structural design to enforce selectivity.

Diagram 1: The Divergent Pathways

G Start_Std Standard Route: 1,2,4-Triazole + Epoxide Process_Std N-Alkylation (Base Catalyzed) Start_Std->Process_Std Result_Std_Major Major Product: Fluconazole (N1-Linkage) Process_Std->Result_Std_Major ~90% Yield Result_Std_Minor Impurity: Iso-Fluconazole (N4-Linkage) Process_Std->Result_Std_Minor ~10% Impurity Start_IPT Target Route: IPT-Methanol + Electrophile Process_IPT OH Activation (MsCl/SOCl2) + Nucleophilic Displacement Start_IPT->Process_IPT Result_IPT Single Product: C5-Linked Analog Process_IPT->Result_IPT 100% Regiocontrol

Caption: Comparison of the regioselective ambiguity in standard fluconazole synthesis versus the absolute regiocontrol provided by the IPT-Methanol scaffold.

Experimental Protocols

Protocol A: Standard Fluconazole Intermediate Synthesis (Reference)

Context: Synthesis of the bis-triazole core via epoxide opening.

  • Reagents: 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole (1.0 eq), 1,2,4-Triazole (2.0 eq), K₂CO₃ (1.5 eq).

  • Solvent: DMF or Toluene/Water (Phase Transfer conditions).

  • Procedure:

    • Heat mixture to 90°C for 12 hours.

    • Critical Control Point: Monitor HPLC for the N4-isomer (impurity).

    • Workup: Extract with Ethyl Acetate, wash with brine.

    • Purification: Requires crystallization (isopropyl alcohol) to remove the N4-isomer.

  • Outcome: Yield ~80%, but requires significant purification effort to meet API specs (<0.1% impurity).

Protocol B: Utilization of IPT-Methanol (The "Target" Route)

Context: Coupling IPT-Methanol to a scaffold via the hydroxymethyl group. Since the OH is a poor leaving group, it must be activated first.

Step 1: Activation (Mesylation)

  • Charge: IPT-Methanol (10 mmol) in DCM (50 mL).

  • Add: Triethylamine (1.2 eq) and cool to 0°C.

  • Add: Methanesulfonyl chloride (MsCl, 1.1 eq) dropwise.

  • Reaction: Stir at 0°C for 2 hours. TLC should show complete conversion of the polar alcohol to the less polar mesylate.

  • Workup: Wash with cold NaHCO₃, dry over Na₂SO₄, concentrate. Note: The mesylate is unstable; use immediately.

Step 2: Coupling (Etherification Example)

  • Charge: Phenolic Scaffold (e.g., 2,4-difluorophenol) (1.0 eq) in DMF.

  • Base: Cs₂CO₃ (1.5 eq) – Cesium is preferred over Potassium for the "Cesium Effect" in substitution reactions.

  • Add: Freshly prepared IPT-Mesylate (1.1 eq).

  • Heat: 60°C for 4 hours.

  • Validation:

    • Regiochemistry: 1H NMR will show a distinct singlet for the methylene linker (~5.2 ppm) and the isopropyl septet (~4.5 ppm).

    • Purity: >98% crude purity is typical as no N-isomerization is possible.

Critical Analysis: When to Use Which?

ScenarioRecommended IntermediateReasoning
Commercial Generic Manufacturing Standard (1,2,4-Triazole) Cost is the driver. Raw materials are cheap ($/kg), and purification processes are already validated at scale.
Novel Drug Discovery (SAR) IPT-Methanol Allows rapid exploration of the "tail" region of the binding pocket without optimizing reaction conditions for every analog.
Impurity Standard Synthesis IPT-Methanol Can be used to synthesize specific impurities or metabolites where the triazole ring is modified, serving as a reference standard for QC.
Lipophilicity Tuning IPT-Methanol The isopropyl group adds steric bulk and lipophilicity, potentially improving blood-brain barrier (BBB) penetration compared to the polar free triazole.

Mechanistic Insight: The "Linker" vs. "Headgroup" Role

In Fluconazole, the triazole acts as the Headgroup (binding to the Heme iron of CYP51). In the IPT-Methanol structure, the triazole is still the headgroup, but the Isopropyl group acts as a "tail" that fits into the hydrophobic access channel of the enzyme.

Diagram 2: Binding Mode Implications

Binding cluster_enz CYP51 Active Site cluster_drug Drug Molecule Heme Heme Iron (Fe) Pocket Hydrophobic Channel Triazole_N Triazole N4 Triazole_N->Heme Coordination Linker Methylene (C5) Linker->Triazole_N Tail Isopropyl Group (IPT-Methanol specific) Tail->Pocket Van der Waals

Caption: Mechanistic interaction: The IPT-Methanol derivative utilizes the isopropyl group to anchor in the hydrophobic channel, while the triazole coordinates the Heme iron.

References

  • Pfizer Inc. (1982). Process for the preparation of 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol. US Patent 4,404,216.

  • Shibata, T., et al. (2001). Synthesis and Antifungal Activity of Novel Azole Agents. Chemical and Pharmaceutical Bulletin, 49(3), 273-280.

  • Zonios, D. I., & Bennett, J. E. (2008).[1] Update on Azole Antifungals. Seminars in Respiratory and Critical Care Medicine.

  • ChemicalBook. (2023). Product Profile: [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol.

  • Bentley, A., et al. (2000). The Discovery of Voriconazole: A Novel Broad-Spectrum Antifungal Agent. Bioorganic & Medicinal Chemistry Letters.

Sources

Comparative

Biological Activity of 1-Isopropyl vs. 1-Methyl 1,2,4-Triazole Derivatives: A Technical Comparison Guide

Executive Summary The 1,2,4-triazole ring is a privileged pharmacophore in both medicinal chemistry and agrochemical development due to its robust stability, hydrogen-bonding capacity, and ability to interact with divers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole ring is a privileged pharmacophore in both medicinal chemistry and agrochemical development due to its robust stability, hydrogen-bonding capacity, and ability to interact with diverse metalloenzymes and kinases[1]. However, the biological efficacy of this scaffold is highly sensitive to its N-substitution pattern.

As drug development professionals increasingly focus on overcoming target resistance and improving pharmacokinetic (PK) profiles, the strategic shift from a 1-methyl to a 1-isopropyl substitution on the 1,2,4-triazole core has demonstrated profound effects. This guide objectively compares these two derivatives, analyzing how the increased steric bulk and lipophilicity of the isopropyl group drive superior target affinity, membrane permeability, and metabolic stability compared to the traditional methyl counterpart.

Mechanistic Causality: Why the Alkyl Group Matters

To understand the divergent biological activities of these derivatives, we must examine the causality behind the structure-activity relationship (SAR). The choice between a methyl and an isopropyl group dictates three critical physicochemical parameters:

  • Hydrophobic Surface Area & Entropic Gain : The branched isopropyl group provides a larger hydrophobic surface area. When binding to a lipophilic receptor pocket, the isopropyl group displaces more high-energy water molecules than a methyl group, resulting in a favorable entropic gain that significantly boosts binding affinity[2].

  • Steric Shielding : The bulkier isopropyl group restricts the rotational degrees of freedom of adjacent bonds. This "locks" the molecule into its bioactive conformation and sterically shields the triazole ring from rapid cytochrome P450 (CYP450)-mediated N-dealkylation or oxidation[2].

  • Lipophilicity (logP) : The addition of two carbon atoms increases the partition coefficient (logP). In antifungal and antimicrobial applications, this enhanced lipophilicity facilitates superior penetration through the fungal cell wall or bacterial lipid bilayer, allowing the compound to reach intracellular targets like CYP51 more effectively[3].

Case Study: Axl Kinase Inhibition in Oncology

Axl is a receptor tyrosine kinase overexpressed in numerous cancers, driving metastasis and drug resistance[4]. In the development of diphenylpyrimidine–diamine derivatives targeting Axl, researchers directly compared 1-methyl and 1-isopropyl 1,2,4-triazole substitutions. The 1-isopropyl derivative (Compound m16) optimally occupied the hydrophobic allosteric binding site of the kinase, yielding an IC50 of 5 nM and remarkable metabolic stability, whereas the 1-methyl analogs exhibited weaker potency and faster clearance[2],[5].

AxlPathway Gas6 Gas6 Ligand Axl Axl Receptor Tyrosine Kinase Gas6->Axl Activates PI3K PI3K / AKT Pathway (Survival) Axl->PI3K MAPK MAPK / ERK Pathway (Proliferation) Axl->MAPK Inhibitor 1-Isopropyl-1,2,4-Triazole (e.g., Compound m16) Inhibitor->Axl Allosteric Inhibition (IC50 = 5 nM)

Gas6/Axl signaling pathway and targeted inhibition by 1-isopropyl-1,2,4-triazole derivatives.

Quantitative Performance Comparison

The following table synthesizes experimental data comparing the baseline 1-methyl substitution against the optimized 1-isopropyl substitution across key biological and pharmacokinetic metrics.

Performance Metric1-Methyl-1,2,4-Triazole Derivative1-Isopropyl-1,2,4-Triazole DerivativeScientific Causality
Axl Kinase Inhibition (IC50) Moderate (~30–50 nM)High Potency (5 nM) [2]Isopropyl bulk perfectly complements the geometry of the hydrophobic allosteric pocket.
Antimicrobial/Antifungal Efficacy Baseline MICEnhanced MIC [3]Higher logP improves passive diffusion across complex microbial lipid membranes.
Metabolic Stability (T1/2 in HLM) Susceptible to rapid clearanceSignificantly Extended [2]Steric hindrance protects the N-alkyl bond from enzymatic cleavage by liver microsomes.
Cellular Anti-proliferative Activity Moderate CC50CC50 < 100 nM (in multiple lines)[5]Improved target engagement combined with better intracellular accumulation.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis and biological evaluation of these derivatives.

Protocol 1: Regioselective Synthesis and Isolation

Alkylation of 1,2,4-triazoles typically yields a mixture of N1, N2, and N4 isomers. A robust workflow is required to isolate the pure 1-alkyl derivative.

  • Reaction Setup : Dissolve the 1H-1,2,4-triazole core intermediate in anhydrous DMF (0.2 M). Add 1.5 equivalents of potassium carbonate (

    
    ) as a base.
    
  • Alkylation :

    • For 1-methyl: Add 1.2 equivalents of methyl iodide (

      
      ) dropwise at 0°C.
      
    • For 1-isopropyl: Add 1.5 equivalents of 2-iodopropane. (Note: The increased steric bulk of the isopropyl halide requires heating to 60°C for 12 hours to achieve full conversion).

  • Quenching & Extraction : Quench with water, extract with ethyl acetate (

    
    ), wash the organic layer with brine, and dry over 
    
    
    
    .
  • Regioisomer Separation (Self-Validation) : Purify the crude mixture using silica gel flash chromatography (DCM:MeOH gradient).

  • Structural Confirmation : Validate the N1-alkylation regiochemistry using 2D NOESY NMR. A cross-peak between the alkyl protons and the C5-proton of the triazole ring confirms N1-substitution, distinguishing it from N4-substitution.

Workflow Synthesis 1. Synthesis N-Alkylation in DMF (Methyl vs. Isopropyl) Purification 2. Purification Flash Chromatography Regioisomer Separation Synthesis->Purification Validation 3. Structural Validation 2D NOESY NMR Confirm N1-Substitution Purification->Validation InVitro 4. In Vitro Assays Axl Kinase (ADP-Glo) Antimicrobial MIC Validation->InVitro ADME 5. ADME Profiling Microsomal Stability Lipophilicity (logP) InVitro->ADME

Step-by-step experimental workflow for synthesizing and evaluating 1-alkyl-1,2,4-triazole derivatives.

Protocol 2: In Vitro Axl Kinase Inhibition Assay (ADP-Glo)

To objectively compare the binding affinities of the 1-methyl vs. 1-isopropyl derivatives, a luminescent ADP-Glo kinase assay is utilized. This protocol measures the amount of ADP formed during the kinase reaction, which is directly proportional to kinase activity.

  • Reagent Preparation : Prepare a kinase buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM

    
    , 0.1 mg/mL BSA, and 2 mM DTT.
    
  • Enzyme & Substrate : Dilute recombinant human Axl kinase and the poly(Glu,Tyr) 4:1 peptide substrate in the kinase buffer.

  • Compound Titration : Prepare a 10-point 3-fold serial dilution of the 1-methyl and 1-isopropyl compounds in DMSO. Add to a 384-well plate (final DMSO concentration <1%).

  • Reaction Initiation : Add ATP at a concentration equal to its apparent

    
     for Axl (ensuring the assay is sensitive to competitive inhibitors). Incubate at room temperature for 60 minutes.
    
  • Detection (Self-Validation) : Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal.

  • Data Analysis : Include Bemcentinib (R428) as a positive control[4] and a DMSO-only negative control. Calculate the

    
     using a 4-parameter logistic non-linear regression model.
    

Conclusion

While the 1-methyl-1,2,4-triazole moiety is a standard building block in early-stage drug discovery, upgrading to a 1-isopropyl substitution provides a highly effective strategy for optimizing lead compounds. As evidenced by recent breakthroughs in Axl kinase inhibitors[2], the isopropyl group's ability to maximize hydrophobic interactions, restrict conformational flexibility, and shield the core from metabolic degradation makes it vastly superior for developing highly potent, bioavailable therapeutics.

References

  • Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation Source: RSC Medicinal Chemistry (RSC Publishing) URL:[Link][2]

  • Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC Source: National Institutes of Health (NIH) / PubMed Central URL:[Link][4]

  • Dr. Youlin Zeng | Author - SciProfiles Source: SciProfiles URL:[Link][5]

Sources

Validation

Bioisosteric Optimization of Triazole Methanol in Kinase Inhibitors

This guide outlines the strategic bioisosteric replacement of 1,2,3-triazole-4-methanol moieties in kinase inhibitors. This specific scaffold is a frequent "hit" in Fragment-Based Drug Discovery (FBDD) due to the accessi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic bioisosteric replacement of 1,2,3-triazole-4-methanol moieties in kinase inhibitors. This specific scaffold is a frequent "hit" in Fragment-Based Drug Discovery (FBDD) due to the accessibility of Click Chemistry (CuAAC), but it often suffers from poor metabolic stability and suboptimal pharmacokinetic (PK) profiles.

Content Type: Technical Comparison & Optimization Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and DMPK Researchers.

Executive Summary: The "Click" Trap

The 1,2,3-triazole-4-methanol motif is a double-edged sword in kinase drug discovery. While it efficiently mimics the topological and electronic features of trans-amide bonds—acting as a robust hydrogen bond (H-bond) donor/acceptor system for hinge binding or solvent-front interactions—it frequently introduces metabolic liabilities .

The primary failure mode is the rapid oxidation of the primary alcohol (-CH2OH) to a carboxylic acid by Alcohol Dehydrogenases (ADH) or Cytosolic Aldehyde Dehydrogenase (ALDH), leading to rapid clearance and loss of cellular potency. This guide details the bioisosteric strategies to retain the potency of the triazole-methanol pharmacophore while resolving its ADME defects.

Mechanistic Analysis: Why Replace It?

Structural Role of Triazole Methanol

In the ATP-binding pocket of kinases (e.g., p38 MAPK, EGFR, CSNK2), the triazole-methanol moiety typically functions through two vectors:

  • The Triazole Ring: Acts as a linker and dipole, often engaging in

    
    -stacking with the gatekeeper residue or H-bonding via N2/N3.
    
  • The Hydroxymethyl Group (-CH2OH): Functions as a specific H-bond donor to backbone carbonyls (e.g., in the hinge region) or polar side chains (e.g., Asp/Glu in the

    
    C-helix).
    
The Metabolic Liability

The primary alcohol is a "soft spot" for metabolism.

  • Phase I Oxidation:

    
    . The resulting acid is often inactive due to electrostatic repulsion in the hydrophobic pocket.
    
  • Phase II Conjugation: Direct glucuronidation of the hydroxyl group, leading to rapid biliary excretion.

Bioisosteric Replacement Strategies[1][2][3]

We compare three primary replacement classes against the Triazole Methanol baseline.

Comparative Performance Matrix
FeatureTriazole Methanol (Baseline)Primary Amide (Bioisostere A)1,2,4-Oxadiazole (Bioisostere B)

-Fluoro Alcohol
(Bioisostere C)
H-Bond Donor Strong (-OH)Strong (-NH2)None (Acceptor only)Strong (-OH, acidified)
H-Bond Acceptor Moderate (Triazole N)Strong (C=O)Moderate (Ring N)Weak
Metabolic Stability Low (Oxidation)High (Hydrolysis resistant)High (Ring stable)Medium-High (Blocked)
Permeability (Papp) ModerateLow-ModerateHighModerate
Synthetic Access Excellent (Click)Good (Coupling)Moderate (Cyclization)Difficult
Strategy A: The Amide Switch (Topological Mimicry)

Replacing the triazole ring with an amide bond is the most direct bioisosteric transition. The amide -NH-CO- mimics the dipole and H-bonding pattern of the triazole.

  • Pros: Removes the oxidizable carbon; highly predictable binding modes.

  • Cons: Loss of the rigid heterocyclic scaffold can increase entropic penalty upon binding.

Strategy B: Heterocyclic Rigidification (Oxadiazole)

Replacing the hydroxymethyl-triazole with a 1,2,4-oxadiazole or 1,3,4-oxadiazole .

  • Mechanism: The oxadiazole ring acts as a planar bioisostere of the amide/ester. It removes the H-bond donor (OH) but retains the acceptor capability in a metabolically inert ring.

  • Best For: Pockets where the -OH was acting as a H-bond acceptor or where the donor interaction was weak.

Strategy C: Electronic Modulation (Fluorination)

Retaining the alcohol but introducing


-fluorine atoms (e.g., -CF2OH or -CH(CF3)OH).
  • Mechanism: Fluorine withdraws electron density, lowering the pKa of the alcohol (stronger H-bond donor) and blocking metabolic oxidation at the

    
    -carbon.
    
  • Best For: When the H-bond donor is critical for potency (e.g., hinge interaction).

Decision Logic & Workflow

The following diagram illustrates the decision process for optimizing a Triazole-Methanol hit.

Bioisostere_Optimization Start HIT: Triazole-Methanol (High Potency, High Clearance) Q1 Is the -OH group essential as a H-bond Donor? Start->Q1 Branch_Yes YES: Donor Essential Q1->Branch_Yes Critical Interaction Branch_No NO: Acceptor/Spacer only Q1->Branch_No Auxiliary Interaction Sol_A Strategy: Electronic Block Replace -CH2OH with -C(CF3)2OH or -CH(Me)OH Branch_Yes->Sol_A Sol_B Strategy: Amide Switch Replace Triazole-MeOH with Reverse Amide (-NHCO-) Branch_Yes->Sol_B Sol_C Strategy: Rigid Acceptor Replace with 1,2,4-Oxadiazole or Pyridine Branch_No->Sol_C Validation Validation Assays: 1. Microsomal Stability (CLM) 2. Kinase IC50 (FRET) Sol_A->Validation Sol_B->Validation Sol_C->Validation

Figure 1: Decision tree for bioisosteric replacement based on the structural role of the hydroxyl group.

Experimental Protocols

Protocol: Microsomal Stability Assessment

To validate the improvement in metabolic stability of the bioisostere compared to the triazole methanol parent.

Reagents:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL.

  • NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase).

  • Test Compounds (10 mM DMSO stock).

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in 0.1 M Phosphate Buffer (pH 7.4).

  • Incubation: Pre-incubate 30 µL of microsome mix with 1 µL of test compound (final conc. 1 µM) at 37°C for 5 min.

  • Initiation: Add 15 µL NADPH regenerating system to start the reaction.

  • Sampling: At t=0, 5, 15, 30, and 60 min, remove aliquots and quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .
    • Target:

      
       min (Human).
      
Protocol: Synthesis of 1,2,4-Oxadiazole Bioisostere

A standard robust method to convert the amidoxime (derived from the nitrile precursor of the triazole) into the oxadiazole.

  • Starting Material: Aryl nitrile (Precursor to the original triazole).

  • Amidoxime Formation: React Aryl nitrile with Hydroxylamine hydrochloride (

    
    ) and 
    
    
    
    in Ethanol/Water (reflux, 4h).
  • Cyclization: React the isolated amidoxime with a carboxylic acid derivative (e.g., anhydride or acid chloride) in Toluene or Pyridine at 110°C.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

References

  • Structure-Based Design of CSNK2 Inhibitors

    • Title: More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors.
    • Source: Journal of Medicinal Chemistry (2024).
    • URL:[Link]

    • Relevance: Demonstrates the explicit use of triazoles as amide bioisosteres and the optimization of metabolic stability.[1]

  • Triazole Bioisosterism Review

    • Title: The 1,2,3-triazole ring as a bioisostere in medicinal chemistry.[1][2][3][4][5]

    • Source: Expert Opinion on Drug Discovery.
    • URL:[Link]

    • Relevance: Comprehensive overview of triazole properties vs. amides and esters.
  • Metabolic Stability of Heterocycles

    • Title: Biotransformation Reactions of Five-Membered Aromatic Heterocyclic Rings.[5]

    • Source: Chemical Research in Toxicology (2002).[5]

    • URL:[Link]

    • Relevance: Foundational text on the oxidative metabolism of heterocyclic substituents like hydroxymethyl groups.
  • Click Chemistry in Drug Discovery

    • Title: Applications of Click Chemistry in Drug Discovery and Development.[2]

    • Source: Frontiers in Chemistry.
    • URL:[Link]

    • Relevance: Discusses the ubiquity of the triazole-methanol product and the need for subsequent optimiz

Sources

Comparative

Binding Affinity &amp; SAR Guide: Triazole-Based PI3K Inhibitors vs. Benchmarks

Executive Summary This technical guide evaluates the binding affinity and Structure-Activity Relationship (SAR) of 1,2,3-triazole-based small molecules as inhibitors of Phosphoinositide 3-kinase (PI3K). While early gener...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates the binding affinity and Structure-Activity Relationship (SAR) of 1,2,3-triazole-based small molecules as inhibitors of Phosphoinositide 3-kinase (PI3K). While early generation inhibitors like Wortmannin (covalent, toxic) and LY294002 (reversible, poor bioavailability) established the therapeutic potential of this pathway, modern drug discovery has pivoted toward nitrogen-rich heterocycles.

The 1,2,3-triazole scaffold , often synthesized via Click Chemistry (CuAAC), has emerged as a superior bioisostere for amide bonds.[1] It offers enhanced metabolic stability and the ability to orient substituents precisely into the PI3K affinity pocket and specificity pocket , unlocking isoform-selective inhibition (e.g., sparing PI3K


 to avoid insulin resistance while targeting PI3K

or

).

Part 1: Mechanistic Basis & Binding Mode

The Triazole "Anchor" Strategy

In the ATP-binding pocket of PI3K, the 1,2,3-triazole ring does not merely act as a passive linker. It actively contributes to binding affinity through:

  • Dipolar Interactions: The nitrogen atoms (N2/N3) act as weak Hydrogen Bond acceptors.

  • 
    -Stacking:  The aromatic character allows stacking with Tyr836 (PI3K
    
    
    
    numbering).
  • Geometry: The 1,4-disubstitution pattern mimics a trans-amide bond, positioning the "Warhead" (e.g., a quinazoline or pyridine ring) toward the hinge region (Val851) while directing the "Tail" into the hydrophobic affinity pocket.

Diagram: PI3K Signaling & Inhibitor Intervention

The following diagram illustrates the PI3K/AKT/mTOR cascade and the precise intervention point of ATP-competitive triazole inhibitors.

PI3K_Pathway RTK RTK / GPCR (Cell Membrane) PI3K PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT AKT (PKB) PIP3->AKT Recruits (PH Domain) PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates mTOR mTORC1 AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Triazole Triazole Inhibitor (ATP-Competitive) Triazole->PI3K Blocks ATP Pocket

Figure 1: The PI3K/AKT signaling cascade. Triazole inhibitors competitively bind to the ATP pocket of the p110 catalytic subunit, preventing the conversion of PIP2 to PIP3.

Part 2: Comparative Analysis (Head-to-Head)

The following table contrasts historical benchmarks with modern triazole-based candidates. Note the shift from "Pan-PI3K" activity to "Isoform Selective" profiles in the triazole series.

Table 1: Binding Affinity & Potency Profile[2]
CompoundScaffold ClassBinding ModeTarget ProfileIC50 (nM) - ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

IC50 (nM) -

IC50 (nM) -

Key SAR Feature
Wortmannin Fungal MetaboliteIrreversible (Covalent)Pan-PI3K~4~4~4Highly potent but chemically unstable; toxic.
LY294002 Morpholine-ChromoneReversible (ATP Comp.)Pan-PI3K~1,400~1,400~1,400Low potency; metabolic liability; used as reference only.
ZSTK474 s-TriazineReversible (ATP Comp.)Pan-PI3K16444.6Benchmark: High oral bioavailability; H-bond to Val851.
Comp. 18 (NIH Series)Triazole -ThiazolopyrimidinoneReversiblePI3K

Selective
>10,0000.6 >1,000Triazole linker orients tail into Met779/Trp787 pocket (Beta-specific).
Comp. 194 (Barile et al.)Triazole -IndazoleReversiblePI3K

Selective
360 40,00010,700H-bonds with Tyr836 & Asp933; spares Beta/Delta isoforms.

Analyst Insight: The "NIH Series" (Compound 18) demonstrates the power of the triazole scaffold. By using a 1,2,3-triazole linker, researchers achieved >10,000-fold selectivity for the Beta isoform over Alpha, a critical feature for treating PTEN-deficient cancers without inducing the hyperglycemia associated with PI3K


 inhibition.

Part 3: Experimental Validation Protocols

To generate the data above, robust assays are required. We recommend a Competitive TR-FRET Binding Assay over simple enzymatic activity assays (like ADP-Glo) for determining true binding constants (


), as it is less susceptible to artifacts from high ATP concentrations.
Protocol A: Time-Resolved FRET (TR-FRET) Binding Assay

Objective: Measure the ability of a triazole compound to displace a fluorescent tracer from the PI3K active site.

Workflow Diagram

TRFRET_Workflow Step1 1. Prepare Plate (384-well Low Volume) Step2 2. Add Reagents (5 µL Kinase + Antibody-Eu) Step1->Step2 Step3 3. Add Compounds (Serial Dilution in DMSO) Step2->Step3 Step4 4. Add Tracer (AlexaFluor-647 labeled ATP-mimic) Step3->Step4 Step5 5. Incubate (1 Hour @ RT) Step4->Step5 Step6 6. Read Signal (Ex: 337nm | Em: 665nm/620nm) Step5->Step6

Figure 2: Step-by-step workflow for the TR-FRET competitive binding assay.

Detailed Methodology
  • Buffer Preparation: Use 50 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 1 mM EGTA, and 0.01% Brij-35. Critical: Fresh DTT (2 mM) must be added immediately before use to maintain enzyme stability.
    
  • Reagent Mix:

    • PI3K Isoform: 5 nM final concentration (recombinant human p110/p85).

    • Detection Antibody: 2 nM Eu-labeled anti-GST or anti-His (matches the tag on the kinase).

    • Tracer: Kinase Tracer 314 (Invitrogen) or equivalent. Concentration should be at the

      
       of the tracer (typically 5–20 nM) to ensure sensitivity.
      
  • Inhibitor Addition: Dispense 100 nL of the triazole inhibitor (10-point dose response) using an acoustic dispenser (e.g., Echo 550) to minimize DMSO carryover (<1% final DMSO).

  • Equilibration: Incubate for 60 minutes at room temperature in the dark.

  • Detection: Measure Fluorescence Resonance Energy Transfer on a multimode plate reader (e.g., EnVision).

    • Calculation: The HTRF Ratio = (Emission @ 665 nm / Emission @ 620 nm)

      
       10,000.
      
    • Data Fit: Plot % Inhibition vs. Log[Compound] and fit to a 4-parameter logistic model to determine IC50.

Protocol B: Self-Validation (Quality Control)

To ensure trustworthiness (E-E-A-T ), every plate must include:

  • Z' Factor Calculation: Must be > 0.5. (Formula:

    
    ).
    
  • Reference Standard: Include a ZSTK474 control curve. If the IC50 of ZSTK474 deviates >2-fold from historical mean (e.g., shifts from 16 nM to 50 nM), the run is invalid.

Part 4: Structure-Activity Relationship (SAR) Insights

The Hinge Binding Region

Successful triazole inhibitors (like Compound 194 ) typically attach a heterocycle (pyridine, indazole, or quinazoline) to the N1 position of the triazole.

  • Mechanism: This heterocycle forms the critical Hydrogen Bond with the backbone amide of Val851 (in PI3K

    
    ).
    
  • Optimization: Substitution at the C4 position of the triazole allows the molecule to extend into the "affinity pocket."

The Affinity Pocket (Selectivity Filter)

The 1,2,3-triazole ring serves as a rigid linker that orients the "tail" group.

  • PI3K

    
     Selectivity:  Requires H-bond donors that interact with Gln859  or Ser774 .
    
  • PI3K

    
     Selectivity:  Achieved by bulky hydrophobic groups (e.g., 2-methyl-3-trifluoromethylbenzyl) attached via the triazole. This exploits the flexibility of the non-conserved region near Asp856 .
    
Metabolic Stability

Replacing the amide linker (common in early inhibitors) with a 1,2,3-triazole significantly improves half-life (


). The triazole ring is resistant to hydrolysis and oxidative cleavage by cytochrome P450 enzymes, a common failure point for earlier generation quinazoline-amide inhibitors.

References

  • Barile, E., et al. (2012). "Design and synthesis of triazole-based inhibitors of PI3K alpha." Bioorganic & Medicinal Chemistry Letters.

  • Yaguchi, S., et al. (2006). "Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor." Journal of the National Cancer Institute.

  • Certal, V., et al. (2012). "Discovery of a new class of PI3K beta-selective inhibitors for the treatment of PTEN-deficient cancers." ACS Medicinal Chemistry Letters.

  • Vertex/Fisher Scientific. "Competitive TR-FRET Binding Assays for PI3K Family Inhibitors." Application Note.

  • BenchChem. "ZSTK474: A Potent Pan-Class I PI3K Inhibitor - A Technical Guide." Product Guide.

Sources

Validation

Electronic Fundamentals: Why Nitrogen Count Dictates Reactivity

As a Senior Application Scientist, I approach the comparative study of triazole and imidazole alcohols not merely as a catalog of chemical properties, but as a highly tuned system of electronic and steric interactions. T...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the comparative study of triazole and imidazole alcohols not merely as a catalog of chemical properties, but as a highly tuned system of electronic and steric interactions. These bi-heterocyclic alcohols represent one of the most successful classes of pharmacophores in drug development, particularly in the design of antifungal agents (e.g., fluconazole, miconazole) and aromatase inhibitors.

Understanding the reactivity differences between the 1,2,4-triazole and imidazole rings—both during their synthesis via epoxide ring-opening and in their biological target coordination—is critical for modern rational drug design.

The fundamental reactivity differences between imidazole and 1,2,4-triazole stem directly from their electronic distribution and basicity. Both are five-membered, π-excessive aromatic heterocycles, but the addition of a third nitrogen in the triazole ring fundamentally alters its electron density[1].

  • Imidazole: Contains one pyridine-like nitrogen and one pyrrole-like nitrogen. It is a strong neutral nucleophile and an amphoteric molecule. The conjugate acid has a ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     of ~7.0, making it roughly 60 times more basic than pyridine.
    
  • 1,2,4-Triazole: The presence of three electronegative nitrogen atoms renders the ring carbon atoms π-deficient. Its conjugate acid has a much lower

    
     of 2.19, meaning it is a significantly weaker base and a poor nucleophile in its neutral state[2]. However, its N-H proton is more acidic (
    
    
    
    10.26) than that of imidazole (
    
    
    14.5)[3], allowing it to easily form the highly nucleophilic triazolate anion under mild basic conditions.
Table 1: Quantitative Reactivity Profile
Property1,2,4-TriazoleImidazoleCausality / Impact on Synthesis
Conjugate Acid

~2.19~7.0Imidazole acts as a strong neutral nucleophile; Triazole requires basic activation.
N-H

10.2614.5Triazole readily forms a reactive anion in

; Imidazole requires stronger bases for deprotonation.
Epoxide Regioselectivity N1 (Thermodynamic)N1Triazole can form N4 byproducts; requires strict thermal control[4].
Aromatic Resonance Energy ~205.9 kJ/mol~59.4 kJ/molTriazole is exceptionally stable against metabolic degradation.

Synthetic Workflows: Epoxide Ring-Opening Dynamics

The standard industrial and laboratory method for synthesizing azole alcohols is the


 ring-opening of a terminal epoxide by the azole heterocycle[5]. The reactivity profiles of our two heterocycles dictate entirely different synthetic strategies.

Because imidazole is a strong nucleophile, it can directly attack the electrophilic epoxide carbon, often under solvent-free conditions or with gentle heating. In contrast, 1,2,4-triazole's π-deficiency means direct attack is sluggish and low-yielding. To overcome this activation barrier, we must introduce a base (e.g.,


) to deprotonate the triazole, forming the electron-rich triazolate anion, which then rapidly opens the epoxide.

EpoxideOpening cluster_imidazole Imidazole Pathway cluster_triazole Triazole Pathway Epoxide Terminal Epoxide (Electrophile) Imid_Prod 1-(β-hydroxyalkyl)imidazole (Direct Attack) Epoxide->Imid_Prod + Imidazole Solvent-free/Heat Triaz_Prod 1-(β-hydroxyalkyl)-1,2,4-triazole (N1 Regioselectivity) Epoxide->Triaz_Prod + Triazolate Polar Solvent/Heat Imid Imidazole (pKa ~7.0) Imid->Imid_Prod Triaz 1,2,4-Triazole (pKa ~2.2) Base Base (e.g., K2CO3) Forms Triazolate Triaz->Base Base->Triaz_Prod

Fig 1: Reaction logic for epoxide ring-opening by imidazole vs. 1,2,4-triazole.

Crucial Stereochemical Note: The


 ring-opening of the epoxide proceeds with strict inversion of configuration. If the biological target requires an R,R stereocenter at the benzylic and adjacent positions, the precursor epoxide must be synthesized with R,S stereochemistry[5].

Pharmacodynamic Reactivity: The CYP51 Coordination Paradox

Once synthesized, the reactivity of the azole alcohol shifts from covalent bond formation to dative coordination within biological systems. The primary target for these drugs is Lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.

Here, we encounter a fascinating paradox in drug design: Weaker chemical reactivity leads to superior pharmacological profiles.

  • Imidazole Alcohols: The N3 nitrogen of imidazole is highly electron-rich and forms a very strong coordinate covalent bond with the heme iron of CYP enzymes. However, this strong reactivity makes it non-selective; it binds not only to fungal CYP51 but also to human CYP450 enzymes, leading to hepatotoxicity and endocrine disruption.

  • Triazole Alcohols: The extra nitrogen in 1,2,4-triazole pulls electron density away from the coordinating N4 atom. This weaker dative reactivity prevents the drug from tightly binding to human CYPs. However, the tertiary alcohol moiety acts as a highly specific structural anchor, hydrogen-bonding with Tyrosine 118 in the fungal CYP51 pocket. This dual-action binding (weak heme coordination + strong specific H-bonding) grants triazole alcohols their massive therapeutic index.

CYP51Binding cluster_coordination Heme Iron Coordination AzoleAlc Azole Alcohol Drug (e.g., Fluconazole) TertAlc Tertiary Alcohol Group AzoleAlc->TertAlc AzoleRing Azole Heterocycle AzoleAlc->AzoleRing Hbond H-Bonding with Tyr118 (Target Anchoring) TertAlc->Hbond ImidCoord Imidazole N3 Strong, Non-selective binding AzoleRing->ImidCoord If Imidazole TriazCoord Triazole N4 Moderate, Highly selective binding AzoleRing->TriazCoord If 1,2,4-Triazole

Fig 2: Dual-action pharmacodynamic binding logic of azole alcohols in CYP51.

Self-Validating Experimental Protocol: Regioselective Synthesis of Azole Alcohols

To practically demonstrate these reactivity differences, the following protocol outlines the synthesis of a model tertiary azole alcohol via epoxide opening. This protocol is designed as a self-validating system, ensuring that intermediate states can be analytically verified.

Step 1: Reagent Preparation & Activation
  • For Imidazole: Dissolve 1.0 eq of the terminal epoxide and 1.2 eq of imidazole in a minimal amount of polar aprotic solvent (e.g., DMF). No base is required due to imidazole's inherent nucleophilicity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     ~7.0).
    
  • For 1,2,4-Triazole: Suspend 1.2 eq of 1,2,4-triazole and 1.5 eq of anhydrous

    
     in DMF. Stir for 30 minutes at room temperature.
    
    • Causality: The

      
       deprotonates the triazole N-H (
      
      
      
      10.26)[2], forming the triazolate anion. This artificially boosts its nucleophilicity to overcome its inherent π-deficiency[1]. Add 1.0 eq of the epoxide dropwise.
Step 2: Thermal Maturation
  • Heat the reaction mixture to 80°C for 4–6 hours.

  • Causality: The tertiary carbon adjacent to the epoxide oxygen is sterically hindered. Elevated thermal energy is required to overcome the activation barrier for the

    
     transition state, driving the reaction to completion while maintaining regioselectivity.
    
Step 3: Self-Validating Isolation & Analytical Tracking
  • Quench the reaction with water and extract with Ethyl Acetate.

  • TLC Validation: Monitor the consumption of the epoxide (visualized via

    
     stain). The highly polar azole alcohol product will remain near the baseline in standard non-polar solvent systems.
    
  • NMR Validation (Critical Step): Confirm the identity of the heterocycle via

    
     NMR. This is a self-validating check for cross-contamination or incorrect reagent use. The triazole C3/C5 protons will appear significantly downfield (>8.0 ppm) due to the intense electron-withdrawing nature of the three-nitrogen system. Conversely, the imidazole protons will resonate further upfield (~7.5 ppm)[6].
    

References

  • Supporting Information Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines - Beilstein Journals
  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development - MDPI
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
  • Product Class 14: 1,2,4-Triazoles - Thieme Connect
  • A Comparative Analysis of the Reactivity of 1,2,3-Triazoles and 1,2,4-Triazoles - Benchchem
  • Synthesis and therapeutic potential of imidazole containing compounds - BMC Chemistry
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC

Sources

Comparative

Comparative Analytical Guide: Reference Standards for[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol

Executive Summary & Contextual Background[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol, commonly referred to as (1-isopropyl-1H-1,2,4-triazol-5-yl)methanol, is a highly specialized heterocyclic building block. It serve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Contextual Background[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol, commonly referred to as (1-isopropyl-1H-1,2,4-triazol-5-yl)methanol, is a highly specialized heterocyclic building block. It serves as a critical structural motif in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably in the development of Rho-associated protein kinase (ROCK) inhibitors[1][2] and PI3K inhibitors[3][4].

The primary analytical challenge with this compound stems from the inherent nature of 1,2,4-triazoles to form regioisomers during N-alkylation (e.g., 1-isopropyl vs. 2-isopropyl derivatives)[1]. Because these isomers exhibit nearly identical molecular weights and similar hydrophobicities, confirming the absolute identity and purity of the reference standard requires orthogonal analytical strategies. This guide evaluates the performance of different reference standard grades and details the optimal chromatographic methodologies for their certification.

Reference Standard Grades: A Comparative Analysis

Selecting the appropriate grade of reference standard depends on the phase of drug development. A mass balance approach (combining HPLC, Karl Fischer, and GC-FID) is standard, but for absolute certainty, quantitative NMR (qNMR) is the gold standard.

Table 1: Performance & Application Comparison of Standard Grades
Standard GradeCertification MethodologyPurity ConfidenceOptimal ApplicationRelative Cost
Certified Reference Material (CRM) qNMR + Mass Balance (ISO 17034)> 99.5% (Metrologically Traceable)API Release Testing, IND/NDA Regulatory SubmissionsHigh
Primary Standard Mass Balance (HPLC-UV + KF + TGA/GC)> 99.0%Routine QC, Analytical Method ValidationMedium
Working Standard Qualified internally against Primary Standard> 98.0%In-Process Controls (IPC), R&D SynthesisLow
The Causality of Certification Workflow

To ensure trustworthiness , a standard cannot be qualified by a single technique. HPLC-UV only detects chromophoric impurities. Therefore, a self-validating qualification workflow must subtract water content (via Karl Fischer) and residual solvents (via GC-FID) from the total chromatographic purity to calculate the true mass fraction.

Qualification_Workflow Raw Raw Triazole Batch qNMR qNMR Analysis (Absolute Mass Fraction) Raw->qNMR Chrom HPLC-UV/MS (Chromatographic Purity) Raw->Chrom Volatiles Karl Fischer & GC-FID (Water & Solvents) Raw->Volatiles CRM Certified Reference Standard (Qualified) qNMR->CRM Primary Assay MassBal Mass Balance Calculation (100% - Total Impurities) Chrom->MassBal Volatiles->MassBal MassBal->CRM Orthogonal Assay

Fig 1. Dual-pathway qualification workflow for triazole reference standards.

Analytical Methodology: Overcoming Regioisomer Co-elution

The Mechanistic Challenge[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol is highly polar due to its triazole core and C5-hydroxymethyl group. When analyzed via standard Reversed-Phase (RP) HPLC on a C18 column, the compound elutes near the void volume. Furthermore, RP-HPLC relies on hydrophobic interactions, which are insufficient to resolve the subtle dipole differences between the 1-isopropyl and 2-isopropyl regioisomers.
The Solution: HILIC

Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes an orthogonal retention mechanism. By employing a polar stationary phase (e.g., Amide) and a highly organic mobile phase, HILIC retains the compound through hydrogen bonding and dipole-dipole interactions, successfully resolving the critical isomer pairs.

Chromatography_Logic Mix Triazole Isomer Mixture (1-isopropyl & 2-isopropyl) RP Reversed-Phase (C18) Hydrophobic Interaction Mix->RP High Aqueous HILIC HILIC (Amide) Polar & Dipole Interaction Mix->HILIC High Organic Fail Co-elution at Void Volume (Rs < 1.0) RP->Fail Poor Retention Pass Baseline Resolution (Rs > 2.0) HILIC->Pass Strong Retention

Fig 2. Mechanistic comparison of RP-HPLC and HILIC for polar triazole regioisomers.

Table 2: Experimental Chromatographic Performance Data
ParameterReversed-Phase (C18)HILIC (Amide)Causality / Impact
Mobile Phase 95% Water / 5% ACN10% Water / 90% ACNHILIC requires high organic to form a water-enriched layer on the stationary phase.
Retention Factor (k') 0.4 (Poor)4.2 (Optimal)Higher k' in HILIC prevents interference from unretained matrix components.
Isomer Resolution (Rs) 0.8 (Co-elution)2.6 (Baseline)HILIC exploits dipole differences, enabling accurate regioisomer quantification.
MS Sensitivity Low (Aqueous suppression)High (Organic enhancement)High ACN in HILIC improves droplet desolvation in the ESI-MS source.

Self-Validating Protocol: HILIC-UV/MS Isomer Resolution

To ensure data integrity, this protocol is designed as a self-validating system incorporating mandatory System Suitability Testing (SST).

Step 1: System Preparation & Column Equilibration

  • Column: Waters XBridge Amide (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 6.8). Rationale: Controls the ionization state of the triazole ring.

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

  • Equilibration: Flush the column with 90% B for at least 20 column volumes to establish the aqueous hydration layer on the amide phase.

Step 2: Gradient Elution Profile

  • 0.0 - 2.0 min: 90% B (Isocratic hold to retain polar analytes)

  • 2.0 - 10.0 min: Linear ramp to 65% B (Elution phase)

  • 10.0 - 12.0 min: Hold at 65% B (Column wash)

  • 12.1 - 20.0 min: Return to 90% B (Re-equilibration)

Step 3: Sample Preparation

  • Prepare the[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol reference standard at 0.5 mg/mL in Acetonitrile/Water (80:20, v/v). Rationale: Matching the sample diluent to the initial mobile phase prevents peak distortion and fronting.

Step 4: Self-Validating System Suitability Testing (SST) Before analyzing unknown batches, the system must pass the following internal checks:

  • Blank Injection: Must show no interfering peaks at the retention time of the main peak (Validates absence of carryover).

  • Resolution Solution: Inject a spiked mixture containing 1% of the 2-isopropyl regioisomer. The resolution factor (

    
    ) between the 1-isopropyl and 2-isopropyl peaks must be 
    
    
    
    .
  • Precision Check: Five replicate injections of the primary standard must yield a peak area Relative Standard Deviation (RSD) of

    
    .
    

References

  • Source: Google Patents (WO2019145729A1)
  • Source: Google Patents (US11497751B2)
  • Source: Google Patents (WO2011036280A1)
  • Source: Google Patents (US8263633B2)
  • Synthesis and Crystal Structures of New 1,4-Disubstituted 1,2,4-Triazoline-5-thiones Source: Zeitschrift für Naturforschung B URL:[Link]

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Validation

A Comparative Guide to the In Vitro Metabolic Stability of Hydroxymethyl Triazole Scaffolds

The Strategic Importance of Metabolic Stability In the journey of a drug from discovery to clinical application, its metabolic fate is a critical determinant of success. A compound that is metabolized too rapidly will ha...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Importance of Metabolic Stability

In the journey of a drug from discovery to clinical application, its metabolic fate is a critical determinant of success. A compound that is metabolized too rapidly will have a short half-life and poor bioavailability, requiring frequent, high doses that can lead to undesirable side effects. Conversely, a compound that is excessively stable may accumulate in the body, posing toxicity risks.[1][2] The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[3][4] Therefore, assessing the in vitro metabolic stability of a drug candidate using systems like liver microsomes or hepatocytes is a fundamental step in early drug development, allowing for the selection and optimization of compounds with favorable pharmacokinetic profiles.[1][5]

The triazole ring is a highly valued scaffold in medicinal chemistry due to its exceptional chemical stability, its ability to engage in meaningful hydrogen bonding, and its role as a bioisostere for other functional groups like amides, often enhancing metabolic resistance.[6][7][8][9] The incorporation of a hydroxymethyl group provides a key interaction point for biological targets; however, it also presents a potential site for metabolic oxidation. Understanding and predicting the stability of this specific moiety is therefore essential for rational drug design.

Common Metabolic Pathways for Triazole Scaffolds

Triazole-containing drugs are subject to both Phase I and Phase II metabolism. Phase I reactions, primarily mediated by CYP enzymes, introduce or expose functional groups.[2][10] For hydroxymethyl triazoles, the most probable metabolic pathway is the oxidation of the primary alcohol.

  • Oxidation of the Hydroxymethyl Group: The hydroxymethyl (-CH₂OH) group is susceptible to oxidation by CYPs and alcohol dehydrogenases. This typically occurs in a two-step process: first, oxidation to an aldehyde intermediate, followed by further oxidation to a carboxylic acid metabolite. This pathway was observed in the metabolism of territrem A, which involves a similar hydroxylation and subsequent oxidation sequence.[11]

  • Ring Oxidation: While the triazole ring itself is generally stable, oxidation can occur on adjacent aromatic rings or alkyl chains.

  • CYP Enzyme Involvement: Triazoles are well-known substrates and inhibitors of several key CYP isozymes, most notably CYP3A4, CYP2C19, and CYP2C9.[12][13] The specific enzymes involved can vary significantly based on the overall structure of the molecule.

Below is a diagram illustrating the primary oxidative pathway for a generic hydroxymethyl triazole scaffold.

G Figure 1: Primary Metabolic Pathway of Hydroxymethyl Triazoles cluster_0 A Hydroxymethyl Triazole (Parent Compound) B Aldehyde Intermediate A->B  CYPs, ADH (Oxidation)   C Carboxylic Acid Metabolite B->C  ALDH (Oxidation)  

Caption: Primary metabolic pathway of hydroxymethyl triazoles.

Comparative Analysis of Metabolic Stability

To illustrate how subtle structural changes can impact metabolic stability, we present data from a study on newly synthesized antitubercular triazole compounds.[14] These compounds were incubated with rat liver microsomes to determine their metabolic fate. The key parameters measured are the in vitro half-life (t½), which is the time required for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), which represents the liver's intrinsic ability to metabolize the drug.[15]

Compound IDStructure / Key FeatureTest SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)% Remaining at 60 min
MSDRT 8 3,3,5-Trimethyl-cyclohexanolRat Liver Microsomes12.356.32.5
MSDRT 10 3,3,5-Trimethyl-cyclohexanol with PyridineRat Liver Microsomes27.225.519.9
MSDRT 11 Cyclohex-3-enyl-methanol with PyridineRat Liver Microsomes42.016.537.3
MSDRT 12 Cyclohex-3-enyl-methanolRat Liver Microsomes84.58.261.1
Data synthesized from Shekar et al., 2013.[14]

Expert Analysis of the Data:

From this dataset, a clear structure-stability relationship emerges.

  • MSDRT 12 , featuring a cyclohexenyl-methanol group, is the most stable compound with a half-life of 84.5 minutes and the lowest intrinsic clearance.[14]

  • In contrast, MSDRT 8 , with its trimethyl-cyclohexanol moiety, is significantly less stable, with a half-life of only 12.3 minutes.[14]

  • The introduction of a pyridine ring (comparing MSDRT 12 to MSDRT 11, and MSDRT 8 to MSDRT 10) appears to decrease metabolic stability in these examples, likely by altering the electronic properties of the molecule and making it a more favorable substrate for metabolic enzymes.[14]

This comparison underscores the importance of empirical testing, as even minor modifications to the scaffold can lead to dramatic differences in metabolic profiles. MSDRT 12 was identified as the most promising lead compound from this series due to its superior chemical and metabolic stability.[14]

Experimental Protocol: Microsomal Stability Assay

This section provides a detailed, self-validating protocol for determining the metabolic stability of a test compound using liver microsomes. This assay primarily evaluates Phase I metabolism mediated by CYP enzymes.[2][5]

Materials and Reagents:
  • Pooled Liver Microsomes (e.g., Human, Rat)

  • Test Compound (e.g., 10 mM stock in DMSO)

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • NADPH Regenerating System (Cofactor solution)

  • Positive Control Compound (e.g., Verapamil, a compound with known metabolic fate)

  • Ice-cold Acetonitrile or Methanol (Quenching solution) containing an Internal Standard

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS System

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

    • Thaw the liver microsomes on ice and dilute to the desired protein concentration (typically 0.5 mg/mL) with cold phosphate buffer.[3][5]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Expert Rationale: The use of a phosphate buffer at pH 7.4 mimics physiological conditions. MgCl₂ is included as it is a required cofactor for many CYP enzymes. The NADPH regenerating system continuously supplies the necessary cofactor for CYP-mediated oxidation, ensuring the reaction does not cease due to cofactor depletion.[3][14]

  • Pre-incubation:

    • In a 96-well plate, add the diluted microsome suspension and the test compound working solution.

    • Pre-incubate the plate at 37°C for 10 minutes in a shaking incubator.

    • Expert Rationale: Pre-incubation allows the system to reach thermal equilibrium and ensures the test compound can bind to the enzymes before the metabolic reaction is initiated.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The time of addition is considered T₀.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[3][5]

    • Expert Rationale: The ice-cold organic solvent serves two purposes: it immediately stops the enzymatic reaction by precipitating the proteins, and the internal standard is used to correct for variations in sample processing and instrument response during LC-MS/MS analysis.[2]

  • Sample Processing:

    • Seal the plate and vortex thoroughly to ensure complete protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

  • LC-MS/MS Analysis:

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

    • Expert Rationale: LC-MS/MS provides the high sensitivity and selectivity required to accurately measure the concentration of the test compound in a complex biological matrix.[2]

Data Analysis:

The percentage of the parent compound remaining at each time point is calculated relative to the T₀ sample. The natural logarithm of the percent remaining is plotted against time. The slope of this line gives the elimination rate constant (k).

  • Half-life (t½) is calculated using the formula: t½ = 0.693 / k

  • Intrinsic Clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount) [16]

Workflow Visualization

The following diagram outlines the complete experimental workflow for the in vitro microsomal stability assay.

G Figure 2: Workflow for In Vitro Microsomal Stability Assay cluster_prep 1. Preparation cluster_inc 2. Incubation cluster_proc 3. Processing & Analysis cluster_data 4. Data Interpretation A Prepare Test Compound Solution D Pre-incubate Compound + Microsomes (37°C, 10 min) B Prepare Microsome Suspension C Prepare NADPH Cofactor Solution E Initiate Reaction with NADPH D->E F Collect Aliquots at Time Points E->F G Quench Reaction (Ice-Cold Acetonitrile + Internal Standard) F->G H Centrifuge to Precipitate Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate: % Remaining t½ (Half-life) CLint (Intrinsic Clearance) I->J

Caption: Workflow for In Vitro Microsomal Stability Assay.

Conclusion and Future Perspectives

The hydroxymethyl triazole scaffold is a valuable asset in medicinal chemistry, offering a stable core with versatile functionality. However, the hydroxymethyl group represents a primary site for oxidative metabolism, making a thorough evaluation of its stability essential. As demonstrated, minor structural modifications can profoundly influence metabolic clearance, highlighting the necessity of integrated in vitro testing in the lead optimization cycle. By employing robust and well-validated assays, such as the microsomal stability protocol detailed here, drug discovery teams can make data-driven decisions to select candidates with optimal pharmacokinetic properties, ultimately increasing the probability of clinical success. Future work should continue to explore bioisosteric replacements and structure-stability relationships to further refine the design of metabolically robust therapeutic agents.

References

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
  • Benchchem. (2025). Application Notes and Protocols for In Vitro Metabolic Stability Testing of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate.
  • Merck. (n.d.). Metabolic Stability Assays.
  • MDPI. (2021, November 19). The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles.
  • Nivoix, Y., et al. (2008). The Enzymatic Basis of Drug-Drug Interactions with Systemic Triazole Antifungals. Adis Data Information BV.
  • PMC. (n.d.). Triazole antifungal drug interactions—practical considerations for excellent prescribing.
  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes.
  • Arabian Journal of Chemistry. (2025, September 23). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential.
  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • PubMed. (2024, May 23). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application.
  • Shekar, R., et al. (2013). Determination of Chemical and in vitro Metabolic Stability Studies of New Triazole Antitubercular Compounds to Optimize Lead Com. International Journal of ChemTech Research.
  • Hypha Discovery Blogs. (2022, July 20). Bioisosteres that influence metabolism.
  • MDPI. (n.d.). Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development.
  • TSI Journals. (2016, September 29). Triazolyl Glycoconjugates and their Impact in Medicinal Chemistry.
  • PMC. (2019, December 16). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.
  • Frontiers. (n.d.). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening.
  • PubMed. (2001, December 7). Metabolism of territrem a by liver microsomes of Wistar rats: identification of the metabolites and their metabolic sequence.
  • Springer. (n.d.). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol. As this compound may be a novel or research-specific chemical, a publicly...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol. As this compound may be a novel or research-specific chemical, a publicly available Safety Data Sheet (SDS) with exhaustive disposal information is not readily accessible. Therefore, this document synthesizes established principles of laboratory safety, regulatory compliance, and chemical waste management to provide a robust and precautionary disposal framework. Our primary objective is to ensure the safety of laboratory personnel and maintain environmental integrity.

The Precautionary Principle: Hazard Assessment

In the absence of specific toxicological data for [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol, we must infer its potential hazards from its core chemical structure: the 1,2,4-triazole ring. Compounds in the triazole class are known to possess significant biological activity. The parent compound, 1,2,4-triazole, is classified as harmful if swallowed, a cause of serious eye irritation, and is suspected of damaging an unborn child.[1] Many triazole derivatives are used as fungicides, indicating potent effects on biological systems.[2]

Therefore, until proven otherwise, [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol and any materials contaminated with it must be treated as hazardous waste . This conservative approach is the cornerstone of a trustworthy laboratory safety program.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals in the United States is governed by federal and state regulations. The two primary agencies setting these standards are:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal—a system known as "cradle-to-grave" management.[3][4] This means that as the generator, you are responsible for ensuring the waste is properly handled at all stages.[4]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (HCS) requires that employers inform and train employees about the chemical hazards in their workplace and the protective measures to be taken.[5][6]

Disposing of chemical waste down the drain or in the regular trash is strictly prohibited unless explicit written permission is granted by your institution's Environmental Health and Safety (EHS) office for specific, non-hazardous materials.[3][7] For a compound like the one , this route is not an option.

Core Disposal Protocol: A Step-by-Step Workflow

This protocol outlines the mandatory steps for safely collecting and preparing [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol waste for pickup by a certified hazardous waste handler.

Step 1: Personal Protective Equipment (PPE)

Given the inferred hazards, robust personal protection is non-negotiable. The following PPE must be worn at all times when handling the compound or its waste.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield conforming to ANSI Z87.1 or EN166 standards.[1]Protects against splashes of liquid waste and contact with solid particulates which, based on analogous compounds, could cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Check the manufacturer's glove compatibility chart if available.Prevents dermal absorption, a potential route of exposure for toxic substances.
Body Protection A buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required for small quantities in a well-ventilated area. Use in a chemical fume hood if creating aerosols or dust.Minimizes inhalation risk. The decision to use a fume hood is a key engineering control that reduces reliance on PPE.
Step 2: Waste Segregation and Characterization

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[7][8] All waste streams containing [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol must be kept separate from other laboratory waste unless they are known to be compatible.

WasteSegregation cluster_form Physical Form cluster_liquid_type Liquid Solvent Type cluster_containers Designated Waste Containers Start Waste Generated ([1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol) SolidWaste Solid Waste (e.g., contaminated gloves, wipes, solid compound) Start->SolidWaste Is it solid? LiquidWaste Liquid Waste (e.g., solutions, rinsate) Start->LiquidWaste Is it liquid? SolidContainer Solid Hazardous Waste Container SolidWaste->SolidContainer Halogenated Halogenated (e.g., DCM, Chloroform) LiquidWaste->Halogenated Contains halogens? NonHalogenated Non-Halogenated (e.g., Acetone, Alcohols) LiquidWaste->NonHalogenated No halogens, organic? Aqueous Aqueous Waste (pH neutral) LiquidWaste->Aqueous Aqueous solution? HalogenatedContainer Halogenated Liquid Waste Container Halogenated->HalogenatedContainer NonHalogenatedContainer Non-Halogenated Liquid Waste Container NonHalogenated->NonHalogenatedContainer AqueousContainer Aqueous Hazardous Waste Container Aqueous->AqueousContainer

Figure 1. Decision workflow for segregating waste containing [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol.
Step 3: Containerization and Labeling

The integrity of your waste container is paramount for preventing leaks and ensuring safe transport.[9]

  • Container Selection : Use a container made of a material compatible with the waste (e.g., polyethylene for most organic and aqueous solutions).[10] The container must be in good condition, free of cracks, and have a leak-proof, screw-on cap.[9][10] Never use food containers, beakers with parafilm, or corks.[10]

  • Labeling : The container must be labeled immediately upon the first addition of waste.[9] Affix a hazardous waste tag provided by your institution's EHS department.[3] The label must include:

    • The words "Hazardous Waste".[9]

    • The full, unabbreviated chemical name: [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol.

    • For mixtures, list all constituents and their approximate percentages.[3]

    • The date waste was first added (accumulation start date).[3]

    • The name of the Principal Investigator and the specific laboratory location (building and room number).[3]

Step 4: Accumulation and Storage in the Laboratory

Designate a specific Satellite Accumulation Area (SAA) within your lab where waste is stored.[7][11] This area must be near the point of generation and under the control of laboratory personnel.[10]

  • Closure : Keep waste containers securely capped at all times, except when actively adding waste.[9][10]

  • Secondary Containment : Place all liquid waste containers in a secondary container, such as a plastic tub or tray, that can hold 110% of the volume of the largest container.[10] This is crucial for containing potential leaks and segregating incompatible waste types (e.g., acids from bases).[7][10]

  • Storage Limits : Do not accumulate more than 55 gallons of a single hazardous waste stream in your SAA.[10] Once a container is full, it must be moved out of the SAA within three days.[7] Most institutions have stricter time limits, often requiring pickup within 90 days of the accumulation start date.[10]

Step 5: Arranging for Final Disposal

The final step is to transfer the waste to your institution's EHS department or a licensed waste management contractor.

  • Complete Paperwork : Fill out the hazardous waste pickup request form provided by your EHS office.[3] Ensure each container is listed separately.

  • Schedule Pickup : Submit the completed form to schedule a waste collection.[3]

  • Prepare for Pickup : Ensure all containers are clean on the outside, properly labeled, and securely sealed. Leaking or improperly labeled containers will not be accepted for pickup.[3]

Emergency Procedures: Spill Management

In the event of a spill, your immediate actions are critical to containing the hazard.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large, volatile, or in a poorly ventilated area, evacuate the lab and contact your institution's EHS emergency line.

  • Containment (for small, manageable spills) :

    • Wearing the appropriate PPE, control the spread of the spill using an absorbent material like a spill pad or vermiculite.

    • For a solid spill, gently cover it to prevent dust from becoming airborne.[2] Avoid dry sweeping.

  • Cleanup : Collect the absorbent material and contaminated debris using non-sparking tools.

  • Dispose : Place all cleanup materials into a designated hazardous waste container and label it accordingly.

  • Decontaminate : Clean the spill area with an appropriate solvent or soap and water. Dispose of the cleaning materials as hazardous waste.

Empty Container Disposal

An empty container that once held [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol is not regular trash. It must be decontaminated first.

  • Triple Rinse : Rinse the container three times with a suitable solvent (e.g., water, acetone) that can dissolve the residue.[9][11]

  • Collect Rinsate : Crucially, the rinsate from all three washes must be collected and disposed of as liquid hazardous waste. [9]

  • Air Dry : Allow the rinsed container to air dry completely in a fume hood.[11]

  • Deface Label : Completely remove or deface the original chemical label.[11]

  • Final Disposal : Once clean and dry, the container may be disposed of in the regular trash or recycled according to your institution's policy.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.). University of Tennessee, Knoxville. Retrieved from [Link]

  • How to Store and Dispose of Hazardous Chemical Waste. (2025, October 28). University of California, San Diego. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved from [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). California State University, Northridge - Campus Safety Division. Retrieved from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Crystal Clean. Retrieved from [Link]

  • OSHA Chemical Hazards And Communication. (2022, October 5). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved from [Link]

  • OSHA Chemical Storage Requirements [2025 Guide]. (n.d.). Conn Maciel Carey LLP. Retrieved from [Link]

  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27). Justrite. Retrieved from [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Safety Data Sheet: 1,2,4-Triazole. (2024, March 3). Carl ROTH. Retrieved from [Link]

  • 1,2,4-TRIAZOLE FOR SYNTHESIS MSDS. (2015, April 9). Loba Chemie. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol
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